Benzyl azide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azidomethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-10-9-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLLFLQFQMACJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211244 | |
| Record name | Benzyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622-79-7 | |
| Record name | Benzyl azide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl azide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl azide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90211244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 622-79-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL AZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFD57Z7J9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Benzyl Azide from Benzyl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of benzyl azide from benzyl bromide, a fundamental transformation in organic chemistry with wide-ranging applications in medicinal chemistry, bioconjugation, and materials science. This document provides a comprehensive overview of common experimental protocols, quantitative data for reaction optimization, and visual representations of the reaction pathway and experimental workflow.
Core Reaction and Mechanism
The synthesis of this compound from benzyl bromide is a classic example of a nucleophilic substitution reaction, specifically an SN2 reaction. In this process, the azide anion (N₃⁻), a potent nucleophile, displaces the bromide ion from the benzylic carbon of benzyl bromide. The reaction is typically carried out using an alkali metal azide, such as sodium azide (NaN₃), in a polar aprotic solvent.
Quantitative Data Summary
The efficiency of the synthesis of this compound from benzyl bromide is influenced by several factors, including the choice of solvent, reaction temperature, and the molar ratio of reactants. The following table summarizes quantitative data from various reported experimental protocols.
| Benzyl Bromide (mmol) | Sodium Azide (mmol) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 55.0 | 55.0 | DMSO | Room Temperature | Overnight | 94 | [1] |
| 584 | 1169 | DMSO | Room Temperature | 5 | 99 | [2] |
| 16.84 | 25.26 | DMSO | Ambient | Overnight | 73 | [3] |
| 3.0 | 6.0 | DMF | Room Temperature | 12 | Up to 99% | [4] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound from benzyl bromide, adapted from established literature.
Protocol 1: Synthesis in Dimethyl Sulfoxide (DMSO)
This protocol is a widely used and high-yielding method for the preparation of this compound.[1][2][3]
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in dimethyl sulfoxide (DMSO). Stir the mixture vigorously until the sodium azide is fully dissolved.
-
To the stirred solution, add benzyl bromide dropwise.
-
Allow the reaction mixture to stir at room temperature overnight.
-
After the reaction is complete, quench the reaction by slowly adding water. Note that this may be an exothermic process.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (typically 3 portions).
-
Combine the organic extracts and wash them sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a colorless oil.
Protocol 2: Synthesis in Dimethylformamide (DMF)
This protocol offers an alternative polar aprotic solvent and is also known for its high efficiency.[4]
Materials:
-
Benzyl bromide or benzyl chloride
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzyl bromide and sodium azide in dimethylformamide (DMF) in a round-bottom flask with a magnetic stir bar.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, dilute the reaction mixture with water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 portions).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the this compound product.
-
If necessary, the crude product can be purified by column chromatography on silica gel.
Reaction Pathway and Experimental Workflow
To visually represent the chemical transformation and the general laboratory procedure, the following diagrams have been generated using the DOT language.
Caption: SN2 reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for this compound synthesis.
Safety Considerations
-
Sodium Azide: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It should be handled with care in a fume hood.
-
Organic Azides: While this compound is relatively stable, low molecular weight organic azides can be explosive. Avoid heating to high temperatures and handle with care.
This guide provides a foundational understanding and practical protocols for the synthesis of this compound from benzyl bromide. Researchers are encouraged to consult the primary literature for further details and to adapt these procedures to their specific needs while adhering to strict safety protocols.
References
Benzyl Azide: A Technical Guide for Researchers
For immediate reference, the core chemical identifiers for Benzyl Azide are provided below.
| Property | Value | Source(s) |
| CAS Number | 622-79-7 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₇H₇N₃ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 133.15 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
Introduction
This compound is a versatile and pivotal organic compound, widely utilized in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its primary role is as a key reagent in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction facilitates the efficient and regioselective formation of 1,2,3-triazoles, which are scaffolds of significant pharmacological interest.[2] The triazoles derived from this compound have demonstrated a broad spectrum of biological activities, including anti-HIV, antimicrobial, anti-inflammatory, and anticancer properties.[2] This guide provides an in-depth overview of this compound, including its synthesis, purification, and application in the CuAAC reaction, tailored for researchers and professionals in drug development.
Experimental Protocols
Synthesis of this compound from Benzyl Bromide
This protocol outlines the nucleophilic substitution reaction for the synthesis of this compound from benzyl bromide.
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
In a round-bottom flask, dissolve benzyl bromide (1.0 equivalent) in DMSO.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Slowly add water to the reaction mixture (Note: this may be exothermic).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine (2x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound as a clear oil.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction between this compound and a terminal alkyne to synthesize a 1,4-disubstituted 1,2,3-triazole.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a stabilizing ligand[5]
-
Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or DMSO)
Procedure: [5]
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the terminal alkyne (1.0 equivalent) in the chosen solvent system.
-
In a separate vial, prepare the copper catalyst solution by mixing CuSO₄ and the stabilizing ligand (TBTA or THPTA).
-
Add the copper catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product can be isolated by extraction and purified by column chromatography or recrystallization.
Logical Workflow
The following diagram illustrates the general workflow from the synthesis of this compound to its application in click chemistry for the generation of biologically relevant triazole compounds.
References
Spectroscopic Profile of Benzyl Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for benzyl azide, a key reagent in bioconjugation and click chemistry. The following sections present its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide characteristic signals that are invaluable for its identification and purity assessment.
¹H NMR Data
The proton NMR spectrum of this compound is characterized by signals corresponding to the benzylic protons and the aromatic protons of the phenyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.42 - 7.28 | m | 5H | Phenyl protons (Ph-H)[1][2] |
| ~4.35 | s | 2H | Benzylic protons (CH₂)[2][3] |
Note: The chemical shifts are typically reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard and are recorded in deuterated chloroform (CDCl₃).[3][4]
¹³C NMR Data
The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~135.5 | Phenyl carbon (quaternary, C-1)[1][2] |
| ~129.0 | Phenyl carbons (ortho, C-2, C-6)[1][2] |
| ~128.5 | Phenyl carbon (para, C-4)[1] |
| ~128.3 | Phenyl carbons (meta, C-3, C-5)[2] |
| ~54.8 | Benzylic carbon (CH₂)[2][3] |
Note: The ¹³C NMR spectra are also typically recorded in CDCl₃.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent and characteristic feature in the IR spectrum of this compound is the strong absorption band corresponding to the asymmetric stretching vibration of the azide functional group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2090 | Strong | Asymmetric stretch of the azide group (-N₃)[2] |
Experimental Protocols
The spectroscopic data presented above are typically obtained through standardized procedures. Below are representative experimental protocols for the synthesis of this compound and the acquisition of its NMR and IR spectra.
Synthesis of this compound
This compound is commonly synthesized via a nucleophilic substitution reaction between a benzyl halide and sodium azide.[3]
Procedure:
-
Benzyl bromide (1.0 equivalent) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[2]
-
Sodium azide (1.5 equivalents) is added to the solution.[2]
-
The reaction mixture is stirred at room temperature overnight.[2]
-
Upon completion of the reaction, water is added to the mixture.[2]
-
The product is extracted with an organic solvent, such as diethyl ether.[2]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound as a clear oil.[2]
NMR Spectroscopy
Instrumentation: NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[4]
Sample Preparation: A small amount of the this compound sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[4]
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature.
IR Spectroscopy
Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.[4]
Sample Preparation: A thin film of the neat this compound oil is placed between two sodium chloride (NaCl) plates.[4]
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Logical Workflow for Synthesis and Spectroscopic Analysis
The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent characterization by NMR and IR spectroscopy.
Caption: Workflow for this compound Synthesis and Analysis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of 1,3-Dipolar Cycloaddition with Benzyl Azide
The 1,3-dipolar cycloaddition of azides with alkynes, a cornerstone of "click chemistry," is a powerful transformation for the synthesis of 1,2,3-triazoles. This guide provides a detailed exploration of the mechanisms governing the reaction of this compound with various alkynes, encompassing thermal, copper-catalyzed, ruthenium-catalyzed, and strain-promoted pathways.
Mechanistic Overview
The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (this compound) and a dipolarophile (an alkyne or alkene) to form a five-membered heterocyclic ring.[1] The reaction can proceed through several distinct mechanisms, each with its own characteristic regioselectivity and reaction kinetics.
1.1. Thermal Huisgen Cycloaddition
The uncatalyzed reaction, known as the Huisgen 1,3-dipolar cycloaddition, is a concerted, asynchronous process.[2][3] This means the two new sigma bonds are formed in a single transition state, but not necessarily at the same rate. Theoretical studies using Density Functional Theory (DFT) have been instrumental in elucidating the finer details of this mechanism.[2][3] The thermal reaction often requires elevated temperatures and typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[4][5]
1.2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed version of this reaction is perhaps the most widely utilized "click" reaction.[4][6] It is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[4][6] The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide.[7] The reaction is significantly accelerated compared to the thermal process and can be carried out under mild, often aqueous, conditions.[7]
1.3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In contrast to copper catalysis, ruthenium catalysts promote the formation of the 1,5-disubstituted triazole regioisomer.[5][6] The mechanism is believed to proceed through the formation of a ruthenacycle intermediate resulting from oxidative coupling of the azide and alkyne to the ruthenium center.[6][8] This is followed by reductive elimination to yield the 1,5-triazole product.[6]
1.4. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a catalyst-free cycloaddition that utilizes a strained cyclooctyne as the dipolarophile.[1][9] The high ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a toxic metal catalyst.[1][9] This has made SPAAC a valuable tool for bioconjugation in living systems.[1] The reaction mechanism is a concerted [3+2] cycloaddition, similar to the Huisgen reaction.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the 1,3-dipolar cycloaddition of this compound.
Table 1: Activation Energies of this compound Cycloadditions
| Dipolarophile | Catalyst/Conditions | Activation Energy (kcal/mol) | Computational Method | Reference |
| Glycosyl-O-acetylene | Thermal | 15.18 (for 1,4-isomer) | B3LYP/6-31G | [3] |
| Glycosyl-O-acetylene | Thermal | 18.76 (for 1,5-isomer) | B3LYP/6-31G | [3] |
| 4-Nitrophenylacetylene | Copper(I) | 22.99 ± 0.13 | Experimental (Microcalorimetry) | [11] |
| Ethyl propiolate | Copper(I) | 55.81 ± 0.74 | Experimental (Microcalorimetry) | [11] |
| 3-Butyn-2-one | Copper(I) | 56.75 ± 0.65 | Experimental (Microcalorimetry) | [11] |
| Phenylacetylene | Thermal | 16.2 | B3LYP | [9] |
| Cyclooctyne | Thermal | 8.0 | B3LYP | [9] |
Table 2: Yields of this compound Cycloaddition Reactions
| Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| Phenylacetylene | CuI (1 mol%), Et3N, Cyrene™, 30 °C, 12 h | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 88 | [12][13] |
| Phenylacetylene | Cp*RuCl(COD) (0.004 M), DCE, 45 °C, Ar | 1-Benzyl-5-phenyl-1H-1,2,3-triazole | Quantitative | [8] |
| Various Acetylenes | CuI (1 mol%), Et3N, Cyrene™, 30 °C, 12 h | Various 1,4-disubstituted-1,2,3-triazoles | 75-94 | [12] |
| Dimethyl acetylenedicarboxylate | LCu(Cl)L (2 mol%), neat | 1,4,5-trisubstituted-1,2,3-triazole | 91 | [7] |
| Di-tert-butyl acetylenedicarboxylate | Refluxing methanol or ethanol, 3-20 hrs | Di-tert-butyl 1-(substituted benzyl)-1H-1,2,3-triazole-4,5-dicarboxylates | 73-94 | [14][15] |
Experimental Protocols
3.1. General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from a procedure using Cyrene™ as a biomass-derived solvent.[12][13][16]
-
In a 4 mL screw-cap vial, dissolve this compound (1.15 mmol) and the corresponding alkyne (1.0 mmol) in 2.5 mL of Cyrene™.
-
Add triethylamine (Et3N, 0.1 mmol) and copper(I) iodide (CuI, 0.01 mmol) to the solution.
-
Stir the reaction mixture overnight at 30 °C.
-
After the reaction is complete (monitored by TLC or GC), add 20 mL of cold distilled water and stir vigorously.
-
Filter the solid product and wash with distilled water (3 x 5 mL).
-
Dry the product to a constant weight.
3.2. General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is based on a synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole.[8]
-
Place this compound (10.0 g, 75 mmol) in a 500-mL, three-necked round-bottomed flask equipped with a magnetic stir bar.
-
Purge the flask with argon.
-
Add 1,2-dichloroethane (DCE) as the solvent.
-
Add phenylacetylene.
-
Add the ruthenium catalyst, for example, Cp*RuCl(COD).
-
Stir the reaction at 45 °C and monitor its progress by GC or ¹H NMR.
-
Upon completion, the product can be purified by silica gel chromatography.
3.3. Synthesis of this compound
A common method for the synthesis of this compound is the reaction of benzyl bromide with sodium azide.[12][13]
-
In a reaction vessel, dissolve benzyl bromide (1.17 mmol) in a suitable solvent.
-
Add sodium azide (NaN3, 1.31 mmol).
-
Stir the mixture at a specified temperature (e.g., 30 °C or 85 °C) for a designated time (e.g., 8-24 hours).[12][13]
-
The resulting this compound can be used directly in a one-pot cycloaddition reaction or isolated.
Visualizations
Caption: General mechanism of 1,3-dipolar cycloaddition.
Caption: Catalytic cycle of CuAAC.
Caption: Catalytic cycle of RuAAC.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. global-sci.com [global-sci.com]
- 3. periodicos.ufms.br [periodicos.ufms.br]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. 1,3-Dipolar Cycloaddition Reactions of Substituted Benzyl Azides with Acetylenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
An In-depth Technical Guide to the Safe Handling of Benzyl Azide
For Researchers, Scientists, and Drug Development Professionals
Benzyl azide (C₇H₇N₃) is a versatile reagent in organic synthesis, notably in the construction of nitrogen-containing heterocycles and bioconjugation via "click chemistry".[1][2][3] However, its utility is counterbalanced by significant potential hazards, primarily its explosive nature.[1][2][4] This guide provides a comprehensive overview of the safety precautions, handling procedures, and experimental protocols necessary for the safe use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors that demand stringent safety protocols. It is a heat-sensitive explosive and a flammable liquid.[1][2][4][5] Upon decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[2] It is also known to cause skin and eye irritation.[1][4]
Table 1: GHS Hazard Classification for this compound [4]
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor |
| Self-reactive substances and mixtures | Type B | H241: Heating may cause a fire or explosion |
| Skin irritation | 2 | H315: Causes skin irritation |
| Eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — repeated exposure | 1 | H372: Causes damage to organs through prolonged or repeated exposure |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
Table 2: Physical and Chemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | [1] |
| Molecular Weight | 133.15 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pungent | [1] |
| Boiling Point | 81-83 °C @ 16 mmHg | [2] |
| Density | 1.0655 g/cm³ | [2] |
| Flash Point | 82-85 °C @ 16 mmHg | [2] |
| Solubility | Insoluble in water; Miscible with ethanol and diethyl ether | [1][2] |
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when working with this compound to mitigate the risks of explosion, fire, and exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required when handling this compound.
Caption: Required Personal Protective Equipment for handling this compound.
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a well-ventilated chemical fume hood.[6][7]
-
Blast Shield: For reactions involving heating or scaling up, the use of a blast shield is mandatory.[8]
-
Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[1][6]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharges.[1][6]
-
Non-Sparking Tools: Utilize non-sparking tools for all manipulations.[1][6]
Storage
Proper storage is critical to prevent accidental decomposition.
-
Temperature: Store in a cool, dry, well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[1][6] Recommended storage temperature is 2-8°C.[2]
-
Container: Keep the container tightly closed and in its original packaging.[1][6]
-
Incompatibilities: Store separately from combustible materials, strong oxidizing agents, and strong acids.[1][9][10] this compound is incompatible with reducing agents.[9] An explosive reaction with bis(trifluoromethyl)nitroxide has been reported.[2]
Experimental Protocols
The following protocols are provided as examples and should be adapted to specific laboratory conditions and scales, always with a thorough risk assessment.
Synthesis of this compound from Benzyl Bromide
This procedure is adapted from established literature methods.[11][12]
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve benzyl bromide in DMSO in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add sodium azide to the solution in portions. Caution: Sodium azide is highly toxic.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Slowly add water to the reaction mixture. This may be exothermic.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Crucially, do not concentrate the solution to dryness using a rotary evaporator, as this can lead to an explosion. [8] The solvent can be removed carefully under a gentle stream of nitrogen. For many applications, the dilute solution in a non-volatile solvent can be used directly.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - A "Click" Reaction
This compound is a common reagent in CuAAC reactions.[3][13][14]
Caption: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition reaction.
Emergency Procedures
Spills
-
Evacuate personnel to a safe area.[6]
-
Remove all sources of ignition.[6]
-
Ventilate the area.
-
Wear appropriate PPE, including respiratory protection.[6]
-
Absorb the spill with a non-combustible material such as sand or vermiculite and place it in a sealed container for disposal.[7]
Fire
-
In case of fire, evacuate the area and fight the fire remotely due to the risk of explosion.[1][6]
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[6]
First Aid
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water.[1][6] If skin irritation occurs, get medical advice/attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][6] If eye irritation persists, get medical advice/attention.[1]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[6]
Decomposition Hazards
The primary hazard of this compound is its potential for explosive decomposition, which can be initiated by heat, shock, or friction.[2][8] The decomposition of this compound at elevated temperatures (around 615 K) proceeds via the elimination of nitrogen gas (N₂) to primarily form benzenemethanimine.[15][16]
Caption: Simplified thermal decomposition pathway of this compound.
Conclusion
This compound is an invaluable tool for chemical synthesis, but its hazardous properties necessitate a thorough understanding and implementation of rigorous safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize the risks associated with its use and conduct their work in a safe and responsible manner. Always consult the most recent Safety Data Sheet (SDS) before handling this compound and perform a thorough risk assessment for any new procedure.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 622-79-7 [chemicalbook.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. This compound | C7H7N3 | CID 12152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. Benzyl-PEG24-azide|MSDS [dcchemicals.com]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Solubility of Benzyl Azide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of benzyl azide in various organic solvents. Due to its critical role as a versatile reagent in organic synthesis, particularly in the realm of "click chemistry," a thorough understanding of its solubility is paramount for reaction optimization, purification, and safe handling. This document summarizes known qualitative solubility data, presents detailed experimental protocols for quantitative solubility determination, and visualizes key chemical transformations involving this compound.
Core Concepts and Safety Considerations
This compound (C₇H₇N₃) is a colorless to pale yellow liquid organic compound featuring an azide functional group attached to a benzyl group.[1] While relatively stable under normal conditions, it is a potentially explosive compound sensitive to heat and shock, necessitating careful handling and storage away from heat, sparks, and open flames.[1][2] As with all azides, appropriate personal protective equipment, including safety goggles, gloves, and impervious clothing, should be worn, and all manipulations should be conducted in a well-ventilated fume hood.[3]
Solubility Data
Quantitative solubility data for this compound in a broad range of organic solvents is not extensively reported in publicly available literature. However, qualitative assessments consistently indicate its solubility profile. This compound is generally soluble in common organic solvents and insoluble in water.[4][5]
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Solubility Profile | Citations |
| Polar Protic | Ethanol, Methanol | Soluble/Miscible | [4][6][7] |
| Polar Aprotic | Dichloromethane (DCM) | Soluble | [1] |
| Ethers | Diethyl Ether | Soluble/Miscible | [4][6] |
| Aqueous | Water | Insoluble/Immiscible | [4][6] |
This profile, characterized by solubility in polar organic solvents and insolubility in water, is typical for a moderately polar organic molecule with a significant hydrocarbon backbone.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility measurements, the following established methods can be adapted for this compound. These protocols are based on general principles for determining the solubility of organic compounds.
Protocol 1: Gravimetric Method for Quantitative Solubility Determination
This method is a reliable and straightforward approach to determine solubility by measuring the mass of solute dissolved in a known mass or volume of solvent.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Volumetric flasks
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the desired solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solute is essential to ensure saturation.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the mixture to stand undisturbed at the constant temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the filtered solution. This can be done at room temperature in a fume hood, or gently in an oven at a temperature well below the boiling point of this compound to avoid loss of the analyte. A vacuum oven is recommended for efficient and gentle drying.
-
Once the solvent is fully evaporated, place the dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the this compound residue on an analytical balance.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Protocol 2: UV-Vis Spectrophotometric Method
This method is suitable for solvents that do not absorb at the same wavelength as this compound and is particularly useful for determining low solubilities. A calibration curve must first be generated.
Materials:
-
This compound
-
UV-transparent solvent (e.g., ethanol, acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution over a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the selected solvent.
-
Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration. The relationship should be linear and adhere to the Beer-Lambert law.
-
-
Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Protocol 1, Step 1).
-
After reaching equilibrium, filter an aliquot of the supernatant.
-
Dilute the filtered, saturated solution with a known volume of solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.
-
Key Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the primary synthesis and application of this compound.
Caption: Workflow for the synthesis of this compound via nucleophilic substitution.
References
Methodological & Application
Application Notes and Protocols for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a powerful click chemistry reaction that provides regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. This protocol offers a valuable alternative to the more common Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which yields the 1,4-regioisomer.[1][2] The RuAAC reaction is noted for its broad substrate scope, including its unique ability to effectively react with internal alkynes, leading to fully substituted triazoles.[3][4] These characteristics make RuAAC an indispensable tool in medicinal chemistry, drug discovery, polymer synthesis, and materials science.[2][3]
The reaction is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride [CpRuCl] complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD).[4][5] The proposed mechanism involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product.[4]
Advantages of RuAAC
-
Regioselectivity: Exclusively produces 1,5-disubstituted 1,2,3-triazoles.[6]
-
Substrate Scope: Tolerates a wide range of functional groups and, crucially, reacts with both terminal and internal alkynes.[3][4]
-
Complementary to CuAAC: Enables access to a different regioisomer of the triazole ring, expanding the chemical space for drug discovery and materials science.[3]
Applications in Drug Development
The 1,5-disubstituted triazole core is a valuable scaffold in medicinal chemistry. RuAAC has been employed in the synthesis of a variety of biologically active compounds, including enzyme inhibitors, kinase inhibitors, and anticancer agents.[3] For instance, 1,5-disubstituted triazole derivatives of the natural product oleanolic acid, synthesized via RuAAC, have demonstrated anticancer activity.[3] Another significant application is the development of covalent inhibitors of O⁶-alkylguanine DNA methyltransferase (MGMT), a key DNA repair protein implicated in cancer drug resistance.[3]
Experimental Protocols
General Protocol for RuAAC
A typical RuAAC procedure involves the reaction of an organic azide with an alkyne in the presence of a catalytic amount of a CpRu(II) complex in a nonprotic solvent.[3] Commonly used solvents include benzene, toluene, tetrahydrofuran (THF), and dioxane.[3] While heating is often employed to reduce reaction times, highly reactive catalysts like CpRuCl(COD) can facilitate the reaction at ambient temperatures.[1][3]
Detailed Protocol: Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole
The following protocol is based on the procedure described by Oakdale and Fokin in Organic Syntheses.[3][7]
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II) [Cp*RuCl(COD)]
-
1,2-Dichloroethane (DCE), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a flame-dried flask, add this compound (1.0 equiv) and phenylacetylene (1.1 equiv).
-
Add anhydrous 1,2-dichloroethane to achieve a concentration of 0.1 M with respect to the this compound.
-
Purge the solution with argon or nitrogen for 15-20 minutes.
-
Under a positive pressure of the inert gas, add Cp*RuCl(COD) (1-2 mol%).
-
Heat the reaction mixture to 45 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 1-benzyl-5-phenyl-1H-1,2,3-triazole.
Safety Precautions: Organic azides are potentially explosive and should be handled with care. The reaction should be carried out in a well-ventilated fume hood.
Quantitative Data
The following tables summarize the yields of various RuAAC reactions under different conditions.
Table 1: RuAAC of Terminal Alkynes with Various Azides
| Azide | Alkyne | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | CpRuCl(PPh₃)₂ (5) | Benzene | 80 | 4 | >95 | [3] |
| This compound | Phenylacetylene | CpRuCl(COD) (1) | DCE | 45 | 1 | 92 | [3][7] |
| 3'-Azido-3'-deoxythymidine (AZT) | Phenylacetylene | CpRuCl(PPh₃)₂ (2) | Toluene | 80 | 12 | 85 | [8] |
| 1-Azidoadamantane | Phenylacetylene | CpRuCl(PPh₃)₂ (10) | Benzene | 80 | 40 | <5 | [9] |
| 4-Iodophenylazide | Phenylacetylene | [CpRuCl]₄ (10) | DMF | 110 (MW) | 0.33 | 73 | [10] |
| 4-Methoxyphenylazide | Phenylacetylene | [CpRuCl]₄ (10) | DMF | 110 (MW) | 0.33 | 92 | [10] |
Table 2: RuAAC of Internal Alkynes with Azides
| Azide | Alkyne | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Diphenylacetylene | CpRuCl(PPh₃)₂ (5) | Benzene | 80 | 2 | 80 | [3][8] |
| This compound | 1-Phenyl-1-propyne | CpRuCl(PPh₃)₂ (10) | Benzene | 80 | 18 | 75 (mixture of regioisomers) | [9] |
| Ethyl 2-azidoacetate | 1-Phenyl-1-propyne | CpRuCl(PPh₃)₂ (10) | Benzene | 80 | 18 | 80 (mixture of regioisomers) | [9] |
| This compound | 1,4-Dimethoxy-2-butyne | CpRuCl(PPh₃)₂ (10) | Benzene | 80 | 4 | 88 | [9] |
Visualizations
Caption: Proposed mechanism for the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Caption: General experimental workflow for a typical RuAAC reaction.
Caption: Inhibition of MGMT-mediated DNA repair by a RuAAC-synthesized drug, enhancing cancer cell apoptosis.
References
- 1. research.chalmers.se [research.chalmers.se]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 5. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) | Benchchem [benchchem.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Thieme E-Books [thieme-connect.de]
- 9. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Benzyl Azide in Bioconjugation and Chemical Biology
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzyl azide is a versatile reagent in the fields of bioconjugation and chemical biology, primarily utilized for its ability to participate in highly selective and efficient "click chemistry" reactions.[1][2] Its stability and reactivity make it a valuable tool for the site-specific modification of biomolecules such as proteins, nucleic acids, and glycans.[3][4][5] These modifications are instrumental in the development of antibody-drug conjugates (ADCs), diagnostic imaging agents, and novel biomaterials.[6][7][8] This document provides detailed application notes and experimental protocols for the use of this compound in key bioconjugation strategies.
Key Applications:
This compound is a cornerstone reagent for two major bioorthogonal ligation reactions:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A copper-free click chemistry reaction that exploits the ring strain of cyclooctynes to react with azides, forming a stable triazole linkage.[9][10][] This method is highly biocompatible and widely used for in vivo applications.[12]
-
Staudinger Ligation: A reaction between an azide and a phosphine, which can be engineered to form a stable amide bond.[3][4][13] This traceless ligation method is valuable for synthesizing native-like bioconjugates.[13]
Quantitative Data Summary
The following tables summarize key quantitative data for reactions involving this compound, providing a basis for experimental design and comparison of different methodologies.
Table 1: Reaction Kinetics of this compound in Bioconjugation Reactions
| Reaction Type | Reactant Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent/Conditions | Reference(s) |
| SPAAC | Cyclooctyne Derivative | 0.0012 | Aqueous CD₃CN | [14] |
| SPAAC | [9+1]CPP | 2.2 x 10⁻³ | Deuterated DMSO, 25°C | [15] |
| SPAAC | m[9+1]CPP | 9.6 x 10⁻³ | Deuterated DMSO, 25°C | [15] |
| Staudinger Ligation | Typical Phosphine | 0.0025 | Aqueous CD₃CN | [14] |
| CuAAC | 4-Nitrophenylacetylene | - | Isothermal | [16] |
| CuAAC | Ethyl Propiolate | - | Isothermal | [16] |
| CuAAC | 3-Butyn-2-one | - | Isothermal | [16] |
Note: CPP refers to cycloparaphenylene. Rate constants for CuAAC are often highly dependent on catalyst and ligand concentrations.
Table 2: Activation Energies for Copper(I)-Catalyzed Click Reactions with this compound
| Alkyne Reactant | Activation Energy (kJ mol⁻¹) | Reference(s) |
| 4-Nitrophenylacetylene | 22.99 ± 0.13 | [16][17] |
| Ethyl Propiolate | 55.81 ± 0.74 | [16][17] |
| 3-Butyn-2-one | 56.75 ± 0.65 | [16][17] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a common method for synthesizing this compound from benzyl bromide.
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve benzyl bromide (1.0 eq.) in DMSO (e.g., 40 mL for 16.84 mmol of benzyl bromide).[18]
-
Carefully add sodium azide (1.5 eq.) to the solution as a solid.[18]
-
Stir the reaction mixture at room temperature overnight.[18]
-
Slowly add water to the reaction mixture (caution: exothermic).[18]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).[18]
-
Combine the organic layers and wash with brine (2x volumes).[18]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[18]
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a clear oil.[18] A typical yield for this reaction is around 73-94%.[18][19]
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[20]
-
Organic azides are potentially explosive and should be handled with care, avoiding heat, light, and strong acids or reducing agents.[21]
-
The reaction with water can be exothermic. Add water slowly and with cooling if necessary.[18]
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the "click" reaction between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions.[22]
-
Solvent (e.g., DMSO, water, or a mixture)
-
Reaction vessel
Procedure:
-
In a reaction vessel, dissolve the alkyne-containing molecule and this compound in the chosen solvent.
-
In a separate tube, prepare the copper catalyst solution. For aqueous reactions, incubate CuSO₄ with THPTA ligand in a 1:2 ratio for several minutes.[22] For organic solvents, TBTA can be used.
-
Add the copper-ligand complex to the alkyne and azide mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.[22]
-
Allow the reaction to proceed at room temperature for 30-60 minutes, protected from light.[22]
-
The resulting 1,2,3-triazole product can then be purified by appropriate methods such as column chromatography or precipitation.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation
This protocol outlines a general procedure for labeling a biomolecule containing a strained alkyne with this compound.
Materials:
-
Biomolecule functionalized with a strained alkyne (e.g., DBCO, BCN)
-
This compound
-
Phosphate-buffered saline (PBS) or other suitable biological buffer (pH 7-9)[23]
-
Reaction vessel
Procedure:
-
Dissolve the strained alkyne-functionalized biomolecule in the appropriate buffer.
-
Add this compound to the solution. The stoichiometry will depend on the specific application and desired degree of labeling.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the reactivity of the strained alkyne.[15][24]
-
Monitor the progress of the reaction using appropriate analytical techniques (e.g., mass spectrometry, HPLC, or gel electrophoresis).
-
Purify the resulting bioconjugate using methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess this compound and other reagents.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: General mechanism of the Staudinger Ligation for bioconjugation.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using SPAAC.
Storage and Handling of this compound:
This compound is a potentially explosive compound and requires careful handling and storage.[21] It should be stored away from heat and light.[21] It is incompatible with reducing agents and strong acids.[21] For long-term storage, it is recommended to keep it at low temperatures (e.g., -20°C).[25] Due to the energetic nature of the azide functional group, always work with the smallest feasible quantities and use appropriate safety measures.[26]
This compound is an indispensable tool for researchers in chemical biology and drug development. Its participation in robust and bioorthogonal reactions like SPAAC and the Staudinger ligation enables the precise and efficient construction of complex bioconjugates. The protocols and data presented here provide a foundation for the successful application of this compound in a variety of bioconjugation strategies. As with all energetic compounds, adherence to strict safety protocols is paramount.
References
- 1. This compound | 622-79-7 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Bioconjugation viaazide–Staudinger ligation: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Staudinger ligation as a method for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 13. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 14. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. This compound synthesis - chemicalbook [chemicalbook.com]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. researchgate.net [researchgate.net]
- 22. broadpharm.com [broadpharm.com]
- 23. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 24. researchgate.net [researchgate.net]
- 25. rsc.org [rsc.org]
- 26. safety.fsu.edu [safety.fsu.edu]
Application Notes & Protocols: Labeling of Biomolecules with Benzyl Azide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl azide is a versatile chemical reagent widely utilized in the field of bioconjugation for the precise labeling of biomolecules.[1] Its primary application lies within the realm of "click chemistry," a set of biocompatible reactions designed for the rapid and specific joining of molecular components.[2][] The azide group of this compound is largely inert in biological systems, preventing non-specific reactions with endogenous molecules.[4][5] This bioorthogonality allows for targeted labeling experiments in complex environments such as cell lysates and even living cells.[6][7]
The two predominant click chemistry reactions involving azides are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly reliable and efficient reaction that joins an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[][8] This reaction is known for its fast kinetics and high yields but requires a copper(I) catalyst, which can be toxic to living systems.[8][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne to react with an azide.[2][6] The ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic catalyst and making it highly suitable for applications in living organisms.[7][10]
This compound often serves as a model compound for studying the kinetics and efficiency of these reactions or as a component in the synthesis of more complex azide-containing probes.[11][12] These probes can be used to attach reporter molecules, such as fluorophores or biotin tags, to biomolecules for visualization, isolation, and analysis.[13][14]
Key Labeling Strategies: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC depends largely on the experimental context, particularly whether the labeling is performed in vitro or in living systems.
-
CuAAC is often preferred for in vitro applications due to its faster reaction kinetics.[8] The development of copper-chelating ligands helps to accelerate the reaction and minimize potential damage to biomolecules.[7]
-
SPAAC is the method of choice for labeling in live cells and organisms.[7] By avoiding the use of a toxic copper catalyst, it preserves cellular viability and function.[6][10] The reaction rate of SPAAC is highly dependent on the structure and strain of the cyclooctyne used.[10]
Quantitative Data
The efficiency of SPAAC reactions is determined by the second-order rate constant, which varies significantly depending on the structure of the cyclooctyne reagent. This compound is a standard reagent used to determine these rate constants.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant with this compound (M⁻¹s⁻¹) | Reference |
| Cyclooctyne | OCT | ~1 x 10⁻³ | [7] |
| Monofluorinated cyclooctyne | MOFO | 0.045 | [7] |
| Difluorinated cyclooctyne | DIFO | 0.3 | [7] |
| Biarylazacyclooctynone | BARAC | 0.9 | [10] |
| Dibenzoannulated cyclooctyne | DIBO | 0.1 | [7] |
| Bicyclo[6.1.0]nonyne | BCN | 0.06 - 0.1 | [7][12] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from benzyl bromide via nucleophilic substitution.[15]
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzyl bromide (1.0 eq.) in DMSO (e.g., 2.4 mL DMSO per 1 mmol of benzyl bromide).
-
Carefully add solid sodium azide (1.5 eq.) to the solution.
-
Stir the reaction mixture overnight at ambient temperature.
-
Slowly add deionized water to the reaction mixture (caution: exothermic).
-
Extract the aqueous layer with diethyl ether (3x volumes).
-
Combine the organic layers and wash with brine (2x volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a clear oil.[15]
Safety Note: Organic azides are potentially explosive and should be handled with appropriate care, away from heat and light.[16] Always use personal protective equipment.
Protocol 2: General Protocol for CuAAC Labeling of an Alkyne-Modified Protein
This protocol provides a general method for labeling a protein containing an alkyne-functionalized amino acid with an azide-bearing probe.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide probe (e.g., Azide-Fluorophore, Azide-Biotin) stock solution in DMSO
-
Copper(II) sulfate (CuSO₄) stock solution in water
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate stock solution in water (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock solution in DMSO
Procedure:
-
To the alkyne-modified protein solution (final concentration 1-10 µM), add the azide probe to the desired final concentration (e.g., 100 µM).
-
Add the TBTA ligand to a final concentration of 100-200 µM.
-
Initiate the reaction by adding CuSO₄ (final concentration 50 µM) followed immediately by the reducing agent TCEP or sodium ascorbate (final concentration 1 mM).[13]
-
Incubate the reaction at room temperature for 1-2 hours.
-
The labeled protein can then be purified by methods such as spin filtration or dialysis to remove excess reagents.
Protocol 3: General Protocol for SPAAC Labeling of an Azide-Modified Glycan
This protocol describes the copper-free labeling of a cell surface glycan, metabolically engineered to contain an azide group, with a strained alkyne probe.
Materials:
-
Cells with azide-modified surface glycans (cultured in appropriate medium)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Strained alkyne probe (e.g., DIBO-Fluorophore, BCN-Biotin) stock solution in DMSO
Procedure:
-
Wash the cells gently with PBS to remove residual media.
-
Dilute the strained alkyne probe in PBS or cell culture medium to the desired final concentration (typically 10-100 µM).
-
Add the probe solution to the cells and incubate at 37°C for 30-90 minutes.[6]
-
Wash the cells three times with PBS to remove the unreacted probe.
-
The cells are now labeled and can be visualized by fluorescence microscopy (if a fluorescent probe was used) or processed for downstream analysis like flow cytometry or affinity purification.[12]
References
- 1. This compound | 622-79-7 | Benchchem [benchchem.com]
- 2. Click Chemistry Azide-Alkyne Cycloaddition [chemistrynewlight.blogspot.com]
- 4. Click Chemistry Reagents Overview [merckmillipore.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction [ouci.dntb.gov.ua]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. researchgate.net [researchgate.net]
- 12. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biomolecule Labeling - Bio-Synthesis, Inc. [biosyn.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzyl Azide in Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl azide (BnN₃) is a versatile reagent in peptide chemistry, primarily utilized as a source of the benzyl group in bioorthogonal reactions. Its main applications lie in the modification of peptides through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry," and the Staudinger ligation. These reactions are valued for their high efficiency, selectivity, and biocompatibility, allowing for precise modifications of complex peptide structures. This document provides an overview of the applications of this compound in peptide synthesis and modification, along with detailed protocols for key experimental procedures.
Core Applications of this compound in Peptide Chemistry
The utility of this compound in peptide science can be broadly categorized into two main reaction types:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent application of this compound in peptide modification. Peptides containing an alkyne functionality can be "clicked" with this compound to introduce a benzyl group attached via a stable triazole linkage. This is useful for:
-
Introducing a hydrophobic moiety: The benzyl group can alter the physicochemical properties of a peptide, potentially enhancing its cell permeability or interaction with hydrophobic pockets of target proteins.
-
Serving as a protecting group: While less common for this purpose, the benzyl group can act as a protecting group for other functionalities.
-
Peptide ligation and cyclization: this compound can be used in intramolecular or intermolecular click reactions to cyclize peptides or ligate peptide fragments.[1][2]
-
-
Staudinger Ligation: This reaction forms an amide bond between a phosphine-functionalized molecule (often a peptide with a C-terminal phosphinothioester) and an azide.[3][4] this compound can be used to cap the N-terminus of a peptide or to introduce a benzylamine group after reduction. The Staudinger ligation is known for its high yields and traceless nature, meaning no residual atoms are left in the final peptide product.[5]
Quantitative Data Summary
The following tables summarize quantitative data for key reactions involving azides in peptide synthesis, providing a comparative overview of reaction efficiencies.
Table 1: Yields for Azide-Related Reactions in Peptide Synthesis
| Reaction Type | Reactants | Product | Yield (%) | Reference |
| On-resin Peptide Cyclization (CuAAC) | Alkyne- and azide-functionalized peptide | Cyclic peptide | 76% | [2] |
| Staudinger Ligation (at Glycine) | Peptide-phosphinothioester + Azido-peptide | Ligated peptide | >90% | [3] |
| Staudinger Ligation (non-Glycyl) | Peptide-phosphinothioester + Azido-peptide | Ligated peptide | <50% (can be improved to >80% with modified phosphine and solvent) | [3] |
| Peptide-Polymer Conjugation (CuAAC) | Peptide antigen + Dendrimer | Peptide-dendrimer conjugate | 76% (substitution ratio) | [6] |
| Peptide-Peptide Ligation (CuAAC) | Azide-modified peptide + Alkyne-modified peptide | Ligated peptide | >95% (conversion) | [7] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Peptide
This protocol describes a general method for the "clicking" of this compound onto an alkyne-modified peptide in solution.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (NaAsc)
-
Solvent (e.g., DMF, or a mixture of t-butanol and water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended to protect the peptide from oxidative damage)
-
HPLC for purification
-
Mass spectrometer for analysis
Procedure:
-
Dissolve the alkyne-modified peptide in the chosen solvent system (e.g., DMF or t-butanol/H₂O). The concentration of the peptide can range from micromolar to millimolar, depending on the scale of the reaction.
-
Add this compound to the reaction mixture. A slight excess (1.2-1.5 equivalents) is typically used.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).
-
In another vial, prepare a solution of copper(II) sulfate (e.g., 20 mM in water).
-
If using a ligand, add TBTA to the reaction mixture.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The final concentrations are typically in the range of 1 mM for CuSO₄ and 5 mM for sodium ascorbate.
-
Allow the reaction to proceed at room temperature with gentle stirring. The reaction time can vary from 1 to 18 hours.[7]
-
Monitor the reaction progress by HPLC or mass spectrometry.
-
Once the reaction is complete, purify the benzylated peptide by preparative HPLC.
-
Lyophilize the purified peptide and confirm its identity by mass spectrometry.
Protocol 2: Staudinger Ligation for Peptide Bond Formation
This protocol outlines a general procedure for the Staudinger ligation between a peptide with a C-terminal phosphinothioester and a peptide or molecule with an N-terminal azide (e.g., azidoacetic acid capped with a benzyl group).
Materials:
-
Peptide-C-terminal phosphinothioester
-
Azide-functionalized component (e.g., benzyl azidoacetate)
-
Solvent (e.g., a 3:1 mixture of THF and water)
-
HPLC for purification
-
Mass spectrometer for analysis
Procedure:
-
Dissolve the peptide-phosphinothioester and the azide component in the solvent system to a concentration of approximately 0.2 M.[8]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting materials, which can be followed by HPLC.
-
The reaction time can vary, but it is typically complete within a few hours.
-
Upon completion, the solvent can be removed under reduced pressure.
-
Purify the resulting ligated peptide by preparative HPLC.
-
Characterize the final product by mass spectrometry to confirm the formation of the desired amide bond.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating an azido-amino acid.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for peptide modification.
Caption: Applications of this compound in peptide chemistry.
References
- 1. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
- 6. Peptide-Polymer Conjugation Via Copper-Catalyzed Alkyne-Azide 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. raineslab.com [raineslab.com]
Benzyl Azide: A Versatile Building Block for Modern Medicinal Chemistry
Application Notes and Protocols
Benzyl azide (C₇H₇N₃) has emerged as a cornerstone building block in medicinal chemistry, primarily due to its pivotal role in the realm of "click chemistry." Its stability, ease of synthesis, and reliable reactivity make it an invaluable tool for researchers, scientists, and drug development professionals. This document provides a detailed overview of its applications, experimental protocols for its synthesis and use, and quantitative data to guide laboratory work.
The principal application of this compound lies in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that rapidly and efficiently joins molecules to form stable 1,4-disubstituted 1,2,3-triazole rings.[1][2][3] This triazole core is a highly sought-after motif in drug design as it is metabolically stable and can act as a rigid linker or an isostere for amide bonds, often improving the pharmacokinetic properties of a molecule.[4] The resulting triazole-containing compounds have shown a wide range of biological activities, including antiviral, antibacterial, antifungal, and anti-tumor properties.[2][3][5]
Key Applications in Drug Discovery
This compound is a versatile reagent used to construct complex molecular architectures for pharmaceutical and agrochemical research.[1][6] Its primary utility is realized through the CuAAC reaction, which is celebrated for its high yields, mild reaction conditions, and exceptional functional group tolerance.[7][8]
-
Synthesis of Bioactive Heterocycles: The CuAAC reaction between this compound and various terminal alkynes is a powerful method for generating large libraries of 1,2,3-triazole derivatives for high-throughput screening.[2][7]
-
Bioconjugation: The reliability and biocompatibility of the click reaction allow for the use of this compound in bioconjugation, linking drug molecules to peptides, nucleic acids, or other biomolecules.[1][2]
-
Development of Novel Therapeutic Agents: this compound has been integral in the synthesis of PTP1B inhibitors (for diabetes and obesity), HDAC inhibitors (for cancer), and DNA intercalators.[2]
Below is a diagram illustrating the central role of this compound in a typical drug discovery workflow.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of this compound's utility. It is a highly efficient, regioselective reaction that exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer. The reaction is famously robust, often proceeding at room temperature in various solvents, including water.[2][9]
Data Presentation: Reaction Yields
The CuAAC reaction using this compound is known for its high efficiency. The table below summarizes representative yields from the reaction of this compound with various terminal alkynes.
| Entry | Alkyne Component | Catalyst System | Solvent | Yield (%) | Reference |
| 1 | Phenylacetylene | Cu-MONPs | Water | >95% | [10] |
| 2 | 1-Octyne | Cu-MONPs | Water/CHCl₃ | 98% | [10] |
| 3 | 4-Pentyn-1-ol | Cu-MONPs | Water/CHCl₃ | 83% | [10] |
| 4 | Propargyl amine | Cu-MONPs | Water | 88% | [10] |
| 5 | Phenylacetylene | CuI | Cyrene™ | 96% | [8] |
| 6 | 1-Heptyne | CuI | Cyrene™ | 90% | [8] |
Note: Reaction conditions such as temperature and time vary. Refer to the cited literature for specific details.
Experimental Protocols
Safety Precaution: Organic azides like this compound are potentially explosive and should be handled with extreme caution.[11][12] They are heat-sensitive and can decompose energetically.[12] Always handle in a well-ventilated fume hood, behind a blast shield if working on a larger scale. Avoid friction, shock, and exposure to high temperatures. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of this compound
This protocol is adapted from a standard nucleophilic substitution reaction.[1][12]
Materials:
-
Benzyl bromide (or benzyl chloride)
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Diethyl ether
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.2 equivalents) in DMSO (approx. 20 mL per 10 mmol of benzyl halide). Stir vigorously until fully dissolved.
-
Slowly add benzyl bromide (1.0 equivalent) to the stirred solution at room temperature.
-
Allow the reaction mixture to stir at room temperature overnight. The reaction can be monitored by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water (approx. 8-10 times the volume of DMSO).
-
Extract the aqueous phase with diethyl ether (3 x volume of the initial DMSO).
-
Combine the organic extracts and wash sequentially with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: Do not heat the mixture to high temperatures.
-
The resulting product, this compound, should be a colorless to pale yellow oil and can be used in the next step, often without further purification.[11] Purity can be assessed by ¹H NMR and IR spectroscopy (strong azide stretch at ~2100 cm⁻¹).[12][13]
Protocol 2: General Procedure for CuAAC "Click" Reaction
This protocol describes a common method for the Cu(I)-catalyzed cycloaddition using an in situ reduction of a Cu(II) source.
Materials:
-
This compound
-
Terminal alkyne of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/H₂O 1:1, or THF/H₂O)
Procedure:
-
To a suitable reaction vessel, add the terminal alkyne (1.0 equivalent) and this compound (1.1 equivalents).
-
Add the solvent (e.g., a 1:1 mixture of t-butanol and water) to create a solution or a fine suspension.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (e.g., 1-5 mol%) in a small amount of water.
-
In another vial, prepare a fresh solution of sodium ascorbate (e.g., 10-20 mol%) in a small amount of water.
-
While stirring the alkyne/azide mixture vigorously, add the copper(II) sulfate solution, followed immediately by the sodium ascorbate solution. A color change (often to yellow or orange) indicates the formation of the active Cu(I) species.
-
Allow the reaction to stir at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration, washed with water, and dried.
-
Alternatively, if the product is soluble, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
References
- 1. This compound | 622-79-7 | Benchchem [benchchem.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound | Frinton Laboratories Inc. [frinton.com]
- 7. longdom.org [longdom.org]
- 8. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. guidechem.com [guidechem.com]
- 12. This compound | 622-79-7 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Polymer Synthesis and Modification Using Benzyl Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of benzyl azide in polymer synthesis and modification. This compound is a versatile reagent primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a highly efficient and specific reaction for creating well-defined polymer architectures. These protocols are intended to guide researchers in synthesizing functionalized polymers, modifying existing polymer backbones, and creating crosslinked materials.
Overview of this compound in Polymer Chemistry
This compound serves as a key building block in polymer science due to the reactivity of its azide functional group. The primary applications include:
-
Post-Polymerization Modification: The azide group of this compound readily participates in CuAAC reactions with alkyne-functionalized polymers. This allows for the introduction of a wide array of functionalities, including bioactive molecules, fluorescent dyes, and other polymers, onto a pre-existing polymer chain. This method is invaluable for creating materials with tailored properties for applications in drug delivery, tissue engineering, and diagnostics.
-
Synthesis of Azide-Functional Polymers: Monomers containing a this compound moiety, such as 4-vinylthis compound, can be copolymerized with other vinyl monomers to produce polymers with pendant azide groups. These polymers act as versatile platforms for subsequent modification via "click" chemistry.
-
Polymer Crosslinking: Upon exposure to UV irradiation or heat, the azide group can form a highly reactive nitrene intermediate. This intermediate can undergo insertion reactions with nearby polymer chains, leading to the formation of covalent crosslinks and the creation of polymer networks and hydrogels.[1]
Key Reactions and Mechanisms
The most prominent reaction involving this compound in polymer chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage.
Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from benzyl bromide via nucleophilic substitution.
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [2]
-
Dissolve benzyl bromide (1.0 eq.) in DMSO.
-
Add sodium azide (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Slowly add water to the reaction mixture (Note: this may be exothermic).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine (2x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound as a clear oil.
Typical Yield: 73%[2]
Synthesis of Azide-Containing Polymer via Radical Polymerization
This protocol details the synthesis of a copolymer of 4-vinylthis compound and styrene.
Materials:
-
4-Vinylthis compound
-
Styrene
-
Azobisisobutyronitrile (AIBN)
-
Toluene
-
Anhydrous methanol
Procedure: [3]
-
In a Schlenk flask, combine 4-vinylthis compound (6.0 mmol), styrene (6.0 mmol), AIBN (0.30 mmol), and toluene (15 mL).
-
Bubble argon through the solution for 30 minutes to remove oxygen.
-
Heat the solution to 70 °C and stir for 14 hours.
-
Cool the reaction to room temperature.
-
Precipitate the polymer by adding the reaction mixture to anhydrous methanol (250 mL).
-
Filter the resulting white powder and dry in vacuo.
Post-Polymerization Modification: CuAAC "Click" Reaction
This protocol describes the "clicking" of this compound onto an alkyne-functionalized polymer.
Materials:
-
Alkyne-functionalized polymer
-
This compound
-
Copper(I) bromide (CuBr) or other Cu(I) source
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other ligand
-
Solvent (e.g., DMF, THF, Cyrene™)[4]
Procedure:
-
Dissolve the alkyne-functionalized polymer in the chosen solvent in a reaction vessel.
-
Add this compound (typically 1.1 to 1.5 equivalents per alkyne group).
-
In a separate vial, prepare the catalyst solution by dissolving CuBr and PMDETA in the solvent.
-
Degas both the polymer solution and the catalyst solution with an inert gas (e.g., argon or nitrogen).
-
Add the catalyst solution to the polymer solution and stir at the desired temperature (room temperature to 55 °C)[5].
-
Monitor the reaction progress by FTIR (disappearance of the azide peak at ~2100 cm⁻¹) or ¹H NMR.
-
Once the reaction is complete, precipitate the polymer in a non-solvent (e.g., methanol, hexane) to remove the catalyst and excess reagents.
-
Filter and dry the functionalized polymer.
References
- 1. Two in one: use of azide functionality for controlled photo-crosslinking and click-modification of polymer microspheres - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00937A [pubs.rsc.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. rsc.org [rsc.org]
- 4. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzyl Azide Functionalization of Surfaces and Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl azide functionalization is a powerful and versatile strategy for the modification of surfaces and nanoparticles. This approach introduces a highly reactive azide moiety that can readily participate in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are characterized by their high efficiency, specificity, and biocompatibility, making them ideal for a wide range of applications in drug development, diagnostics, and materials science.
The introduction of this compound groups onto a substrate allows for the covalent attachment of a diverse array of molecules, including small-molecule drugs, peptides, proteins, and nucleic acids, that have been tagged with a corresponding alkyne group. This enables the precise engineering of material properties and the development of sophisticated bioconjugates and drug delivery systems.[1][2][3] This document provides detailed protocols for the synthesis of this compound and its application in the functionalization of surfaces and nanoparticles, along with relevant quantitative data and workflow diagrams.
Applications in Research and Drug Development
This compound functionalization has emerged as a key technology in several areas of scientific research and pharmaceutical development:
-
Targeted Drug Delivery: this compound-functionalized nanoparticles can be decorated with targeting ligands (e.g., antibodies, peptides) to enhance their accumulation at specific disease sites, thereby improving therapeutic efficacy and reducing off-target side effects.[2]
-
Bioconjugation: The ability to selectively couple biomolecules to surfaces and nanoparticles via the azide group is crucial for the development of biosensors, diagnostic assays, and tools for studying biological processes.[3][4]
-
Surface Engineering: Modifying the surface of materials with this compound allows for the tuning of their physicochemical properties, such as hydrophilicity, biocompatibility, and anti-fouling characteristics.[5][6]
-
High-Throughput Screening: Azide-functionalized surfaces can be used to immobilize libraries of small molecules or peptides for screening against biological targets.[7]
Synthesis of this compound
This compound is typically synthesized via a nucleophilic substitution reaction between a benzyl halide (bromide or chloride) and an azide salt, such as sodium azide.[8][9][10]
Protocol: Synthesis of this compound from Benzyl Bromide
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolve benzyl bromide (1.0 eq.) in DMSO.[9]
-
Add sodium azide (1.5 eq.) to the solution and stir the reaction mixture overnight at room temperature.[9]
-
Slowly add water to the reaction mixture (Note: this can be exothermic).[9]
-
Combine the organic layers and wash with water and then brine.[8][9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8][9]
-
Filter and remove the solvent under reduced pressure to obtain this compound as a colorless oil.[8][9]
Characterization Data:
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ 7.42-7.32 (m, 5H, Ph), 4.35 (s, 2H, CH₂)[9] |
| ¹³C NMR (CDCl₃) | δ 135.4 (Ph), 128.9 (Ph), 128.3 (Ph), 128.2 (Ph), 54.8 (CH₂)[9] |
| IR (neat) | ν ~2090 cm⁻¹ (azide stretch)[9] |
Note: Benzyl chloride can also be used, but the reaction may be slower.[9][11]
Functionalization of Nanoparticles
Azide-functionalized nanoparticles can be prepared either by copolymerization of an azide-containing monomer or by post-synthetic modification of pre-formed nanoparticles.[12][13]
Protocol: Surface Azidation of Chlorobenzyl-Functionalized Polymer Nanoparticles
This protocol describes the conversion of chlorobenzyl groups on the surface of pre-synthesized polymer nanoparticles to this compound groups.
Materials:
-
Chlorobenzyl-functionalized polymer nanoparticles
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or other suitable solvent
Procedure:
-
Disperse the chlorobenzyl-functionalized nanoparticles in DMF.
-
Add an excess of sodium azide to the dispersion.
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 24-48 hours.
-
Cool the reaction mixture to room temperature.
-
Purify the azide-functionalized nanoparticles by repeated centrifugation and redispersion in a fresh solvent to remove excess sodium azide and DMF.
-
Dry the purified nanoparticles.
Quantitative Data for Azide-Functionalized Nanoparticles:
| Nanoparticle Type | Functionalization Method | Azide Content (mmol/g) | Reference |
| Cross-linked polymer NPs | Copolymerization with azidomethylstyrene | 0.53 - 0.78 | [12][13] |
| Reactive NPs with chlorobenzyl groups | Surface modification with sodium azide | 0.13 - 0.45 | [12][13] |
| Gold Nanoparticles (AuNPs) | Ligand exchange with azide-terminated thiol | Not specified | [2] |
Functionalization of Surfaces
Surfaces, such as silicon wafers, can be functionalized with this compound groups to enable the covalent attachment of molecules of interest. A common strategy involves first modifying the surface with an alkyne-terminated self-assembled monolayer (SAM) followed by a "click" reaction with an azide-containing molecule, or vice-versa.
Protocol: Azide-Alkyne Cycloaddition on a Silicon Surface
This protocol details the functionalization of a silicon surface with an alkyne-terminated monolayer, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 H₂SO₄:H₂O₂) - EXTREME CAUTION!
-
Ammonium fluoride (NH₄F) solution
-
1,8-Nonadiyne
-
Dichloromethane (DCM)
-
Azidomethylferrocene (or other azide-containing molecule)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
Procedure:
-
Surface Preparation:
-
Alkyne Monolayer Formation:
-
Immediately place the Si-H functionalized wafers in a deoxygenated solution of 1,8-nonadiyne.[14]
-
Allow the hydrosilylation reaction to proceed to form an alkyne-terminated self-assembled monolayer (SAM).
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Prepare a solution containing the azide-functionalized molecule (e.g., 0.5 mM azidomethylferrocene), copper(II) sulfate pentahydrate (e.g., 0.4 µM), and sodium ascorbate (e.g., 5 mg/mL) in a suitable solvent.[14]
-
Immerse the alkyne-functionalized silicon wafers in this solution.[14]
-
Incubate the reaction, typically in the dark, for a sufficient time to allow the click reaction to proceed.[14]
-
Rinse the functionalized wafers with the appropriate solvents to remove unreacted reagents.
-
Dry the surface under a stream of nitrogen.
-
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows described in this document.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for nanoparticle functionalization.
Caption: Workflow for surface functionalization.
Bioorthogonal "Click" Chemistry Reactions
Once a surface or nanoparticle is functionalized with this compound, it can be conjugated to a molecule of interest containing a terminal alkyne. This is typically achieved through one of two main "click" chemistry reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a highly efficient and widely used reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[15][16][17][18]
General Protocol for CuAAC:
Materials:
-
Azide-functionalized substrate (surface or nanoparticle)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (reducing agent)
-
A copper-chelating ligand (e.g., THPTA or TBTA) is often used to stabilize the Cu(I) catalyst and improve reaction efficiency.[15][17]
-
Appropriate buffer or solvent
Procedure:
-
In a reaction vessel, combine the azide-functionalized substrate and the alkyne-containing molecule in a suitable buffer or solvent.
-
Prepare a premixed solution of CuSO₄ and the stabilizing ligand.[16][18]
-
Add the CuSO₄/ligand solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[15][16][17][18]
-
Allow the reaction to proceed at room temperature for 30-60 minutes, or as determined for the specific substrates.[15][17]
-
Purify the conjugated product to remove the copper catalyst and unreacted starting materials.
Caption: The CuAAC reaction scheme.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the copper catalyst may be cytotoxic or interfere with the system, a copper-free click chemistry approach, SPAAC, is employed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or aza-dibenzocyclooctyne (ADIBO), which reacts spontaneously with azides.[3][7][19]
General Protocol for SPAAC:
Materials:
-
Azide-functionalized substrate
-
Cyclooctyne-containing molecule of interest (e.g., DBCO-PEG-Drug)
-
Appropriate buffer or solvent (e.g., PBS)
Procedure:
-
Combine the azide-functionalized substrate and the cyclooctyne-containing molecule in a suitable buffer.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to hours depending on the specific cyclooctyne and reaction conditions.
-
Purify the conjugated product as needed.
Caption: The SPAAC reaction scheme.
Conclusion
This compound functionalization provides a robust and versatile platform for the modification of surfaces and nanoparticles. The subsequent bioorthogonal click chemistry reactions enable the straightforward and efficient conjugation of a wide range of molecules, empowering researchers and drug development professionals to design and synthesize advanced materials and therapeutics with tailored properties and functionalities. The protocols and data presented herein serve as a comprehensive guide for the implementation of these powerful chemical tools.
References
- 1. Surfaces for Click Chemistry: PolyAn [poly-an.de]
- 2. hiyka.com [hiyka.com]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-genetic bioconjugation strategies for modifying cell membranes and membrane proteins: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of azide/alkyne-terminal polymers and application for surface functionalisation through a [2 + 3] Huisgen cycloaddition process, “click chemistry” - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. squ.elsevierpure.com [squ.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. This compound | 622-79-7 | Benchchem [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Synthesis of Azide-Functionalized Nanoparticles by Microemulsion Polymerization and Surface Modification by Click Chemistry in Aqueous Medium | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. axispharm.com [axispharm.com]
- 18. jenabioscience.com [jenabioscience.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Side products in benzyl azide click chemistry reactions
Welcome to the technical support center for benzyl azide click chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and optimize their reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your experiments.
Q1: My click reaction has a very low yield or did not work at all. What are the common causes?
A1: A low or zero yield in a CuAAC reaction can stem from several factors:
-
Inactive Catalyst: The active catalyst is Cu(I). If you are using a Cu(II) salt (like CuSO₄), a reducing agent (e.g., sodium ascorbate) is essential to generate Cu(I) in situ. Ensure your reducing agent is fresh and added correctly. If using a Cu(I) salt (like CuI or CuBr), it may have oxidized to Cu(II) upon storage.[1]
-
Oxygen Contamination: Dissolved oxygen in the reaction mixture can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, stalling the reaction. While sodium ascorbate helps to mitigate this, degassing your solvents, especially for sensitive reactions, can improve yields.[2]
-
Inhibitory Ligands: While ligands can accelerate the reaction, using them in excess (e.g., a ligand-to-copper ratio greater than 1) can sometimes inhibit the reaction by blocking coordination sites on the metal.[3]
-
Poor Reagent Quality: Ensure your this compound and alkyne starting materials are pure. This compound can degrade over time, and some alkynes may be prone to polymerization or other side reactions.
-
Substrate-Specific Issues: Some substrates can chelate the copper catalyst, effectively removing it from the catalytic cycle. In such cases, increasing the copper and ligand concentration may be necessary.[4][5]
Q2: I am observing a significant amount of a byproduct that I suspect is from alkyne homocoupling. How can I prevent this?
A2: The formation of a symmetric diacetylene byproduct is due to the oxidative homocoupling of your alkyne, often referred to as Glaser coupling. This is a common side reaction in CuAAC.[2][6]
Prevention Strategies:
-
Use a Reducing Agent: The most effective way to prevent homocoupling is to include a reducing agent in the reaction mixture. Sodium ascorbate is the most common choice as it keeps the copper in the Cu(I) oxidation state, which is less prone to promoting oxidative coupling.[2]
-
Add Excess Reducing Agent: A slight excess of sodium ascorbate can help ensure that the copper catalyst remains in its active, reduced state throughout the reaction.[3]
-
Exclude Oxygen: Since this is an oxidative process, removing dissolved oxygen from your reaction mixture by degassing solvents (e.g., by sparging with nitrogen or argon) can significantly reduce the formation of this byproduct.
-
Use a Ligand: A suitable copper-chelating ligand, such as TBTA or THPTA, can stabilize the Cu(I) catalyst and help minimize side reactions.[1]
Q3: My reaction is complete, but I am struggling to remove the copper catalyst from my product. What are the best methods?
A3: Residual copper can interfere with downstream applications and biological assays. Several methods can be used for its removal:
-
Aqueous Wash with a Chelating Agent: The most common method is to perform an aqueous workup using a solution of a strong chelating agent like EDTA (ethylenediaminetetraacetic acid). A wash with a 0.01 M to 0.5 M EDTA solution can effectively sequester the copper into the aqueous phase.[7][8]
-
Ammonia/Ammonium Chloride Wash: Washing with a saturated solution of ammonium chloride, sometimes with the addition of ammonium hydroxide, can also effectively remove copper salts.[7]
-
Specialized Resins: For difficult cases, commercially available copper-scavenging resins (e.g., Chelex) can be used. The crude reaction mixture is passed through a column packed with the resin to capture the copper.[8]
-
Dialysis: For biomolecule products, dialysis against a buffer containing EDTA is an effective purification method.[4][8][9]
Q4: I am using TCEP to reduce disulfide bonds in my protein before the click reaction, but the reaction is failing. Why?
A4: The phosphine-based reducing agent TCEP (tris(2-carboxyethyl)phosphine) can react with azides in a Staudinger ligation, consuming your this compound and preventing the desired click reaction.[10][11][12]
Solutions:
-
Use a Different Reducing Agent: DTT (dithiothreitol) is a suitable alternative for disulfide reduction that is less likely to react with the azide group.[11]
-
Remove TCEP Before Reaction: If TCEP must be used, it should be removed (e.g., by dialysis or a desalting column) before adding the azide and copper catalyst.
Data Presentation
Table 1: Comparison of Copper Sources for the CuAAC Reaction of this compound and Phenylacetylene
| Entry | Copper Source (mol%) | Ligand | Solvent | Time (h) | Yield (%) | Reference |
| 1 | CuSO₄/Sodium Ascorbate (1) | None | t-BuOH/H₂O | 8 | >95 | Sharpless et al. |
| 2 | CuI (1) | None | CH₃CN | 8 | >95 | Fokin et al. |
| 3 | Cu(OAc)₂ (1) | 2-picolylazide | Methanol | <0.05 | >98 | [13] |
| 4 | Cu Wire | PMDTA | Toluene | 48 | 91.9 | [14] |
| 5 | CuBr | None | Neat | 0.08 | 98 | [15][16] |
This table summarizes data from various literature sources to illustrate the effectiveness of different copper catalysts.
Table 2: Effect of Ligands on Reaction Rate in this compound/Phenylacetylene CuAAC
| Ligand | Solvent System | Relative Rate (Max Heat Output) | Key Characteristic | Reference |
| None | 4:1 DMSO:H₂O | 1.0 | Baseline ligand-free reaction | [3] |
| TBTA | 4:1 DMSO:H₂O | ~10 | Standard, good in organic solvents | [3] |
| THPTA | 4:1 DMSO:H₂O | ~5 | Water-soluble, good for bioconjugation | [1][17] |
| Mixed Ligand 7* | 4:1 DMSO:H₂O | ~100 | Superior catalyst in coordinating solvents | [3] |
*Ligand 7 refers to a specific mono(benzimidazole)-bis(pyridine) ligand described in the cited reference. This data highlights the significant rate acceleration achievable with appropriate ligands.
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound and Phenylacetylene
This protocol is a standard procedure for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.
-
Reagent Preparation:
-
Reaction Setup:
-
To a reaction vial containing a stir bar, add the phenylacetylene solution (e.g., 1 mmol, 1 mL of 1 M solution).
-
Add the this compound solution (e.g., 1 mmol, 1 mL of 1 M solution).
-
If using a Cu(II) source: Add the premixed CuSO₄/ligand solution (e.g., to a final concentration of 1 mol% Cu). Then, add the sodium ascorbate solution (e.g., 5 mol%) to initiate the reaction.
-
If using a Cu(I) source: Add the Cu(I) salt (e.g., 1-5 mol%).
-
Seal the vial and stir the reaction at room temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with a saturated solution of NH₄Cl or a 0.1 M EDTA solution to remove the copper catalyst.[7]
-
Wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
Protocol 2: Copper Removal using an EDTA Wash
-
After the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of a 0.1 M aqueous solution of EDTA.
-
Shake the funnel vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as it complexes with the copper.[7]
-
Separate the layers.
-
Repeat the wash with the EDTA solution one or two more times, or until the aqueous layer is no longer colored.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent in vacuo.
Visualizations
CuAAC Catalytic Cycle and Side Reactions
Caption: The catalytic cycle for CuAAC and common side reactions.
Troubleshooting Workflow for Low-Yield Reactions
Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.
Decision Tree for Reaction Setup
Caption: Decision tree for selecting initial CuAAC reaction conditions.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. Bot Detection [iris-biotech.de]
- 11. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A mild TCEP-based para -azidobenzyl cleavage strategy to transform reversible cysteine thiol labelling reagents into irreversible conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC08515A [pubs.rsc.org]
- 18. m.youtube.com [m.youtube.com]
Optimizing reaction conditions for benzyl azide cycloadditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize benzyl azide cycloaddition reactions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound cycloaddition experiments in a question-and-answer format.
Question: Why is my reaction yield low or non-existent?
Answer: Low or no product formation is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity (for catalyzed reactions):
-
Copper-Catalyzed (CuAAC): The active catalyst is Cu(I). If you are using a Cu(II) salt (e.g., CuSO₄), ensure a reducing agent like sodium ascorbate is present to generate Cu(I) in situ[1]. The Cu(I) catalyst can be sensitive to oxygen; performing the reaction under an inert atmosphere (Argon or Nitrogen) can prevent oxidation to the inactive Cu(II) state[2]. The choice of copper salt is also critical; Copper(I) iodide (CuI) has been shown to provide superior results compared to copper chlorides, oxides, bromide, and acetate in certain systems[3][4][5][6].
-
Ruthenium-Catalyzed (RuAAC): Ruthenium catalysts are highly sensitive to atmospheric oxygen. It is crucial to degas the solvent and run the reaction under an inert argon atmosphere to prevent catalyst deactivation[2].
-
-
Reagent Quality and Stability:
-
This compound: this compound is potentially explosive and can be sensitive to heat and light.[7][8] Improper storage may lead to degradation. Ensure you are using a pure reagent.
-
Alkyne: If using a terminal alkyne for CuAAC, ensure it is free of impurities. The presence of coordinating impurities can poison the catalyst.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent significantly impacts reaction efficiency. For CuAAC, polar aprotic solvents are common. While traditional solvents like DMF and DMSO can be used, studies have shown that biomass-derived solvents like Cyrene™ and γ-valerolactone (GVL) can lead to significantly higher yields[3][5]. The solubility of all components, including the catalyst, is crucial for a homogeneous reaction mixture[3][6].
-
Temperature: While many "click" reactions proceed efficiently at room temperature, gentle heating (e.g., 30-50°C) can sometimes improve rates and yields[3][9]. However, thermal (non-catalyzed) Huisgen cycloadditions require much higher temperatures (e.g., >95°C) and may result in a mixture of regioisomers[1][10].
-
Water Content: For reactions in organic solvents, excess moisture can be detrimental. It is recommended to keep the water content below 1%, as higher amounts can reduce reagent solubility and decrease efficiency[3][4].
-
-
Side Reactions:
Below is a logical workflow to diagnose low-yield issues.
Question: My reaction produces a mixture of regioisomers. How can I improve selectivity?
Answer: The regioselectivity of the azide-alkyne cycloaddition is determined by the reaction mechanism.
-
For 1,4-Regioisomer: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly specific and almost exclusively yields the 1,4-disubstituted-1,2,3-triazole[10][12][13]. If you are getting a mixture, it's likely that a competing thermal Huisgen cycloaddition is occurring. To favor the CuAAC pathway, ensure your catalyst is active and consider running the reaction at a lower temperature (e.g., room temperature) to suppress the thermal reaction.
-
For 1,5-Regioisomer: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces the 1,5-disubstituted-1,2,3-triazole[14]. Ensure you are using the correct ruthenium catalyst (e.g., Cp*RuCl-based complexes) and appropriate conditions[14][15].
-
Thermal Cycloaddition: The uncatalyzed Huisgen 1,3-dipolar cycloaddition, which occurs at elevated temperatures, typically produces a mixture of both 1,4- and 1,5-regioisomers[1][10]. To achieve regioselectivity, employing a catalyst (Cu or Ru) is the most effective strategy.
Frequently Asked Questions (FAQs)
Q1: What are the main types of cycloaddition reactions for this compound?
A1: There are four primary types:
-
Copper-Catalyzed (CuAAC): A "click" reaction that is highly efficient and regioselective, producing 1,4-disubstituted triazoles under mild conditions[1][12].
-
Ruthenium-Catalyzed (RuAAC): A complementary catalyzed reaction that is selective for 1,5-disubstituted triazoles[14].
-
Strain-Promoted (SPAAC): A metal-free reaction that uses a strained alkyne (e.g., a cyclooctyne). It is bio-orthogonal but can lack the regiospecificity of catalyzed reactions[16][17].
-
Thermal Huisgen Cycloaddition: The original uncatalyzed reaction, which requires high heat and typically yields a mixture of 1,4- and 1,5-isomers[1].
Q2: Which copper source is best for CuAAC reactions?
A2: Based on experimental data, Copper(I) iodide (CuI) is a highly effective and reliable catalyst precursor, often affording near-quantitative conversion. Other salts like CuBr, CuCl, and copper oxides generally result in lower yields under similar conditions[3][6].
Q3: What is the optimal solvent for this compound cycloadditions?
A3: The ideal solvent should dissolve all reactants and the catalyst. While common polar aprotic solvents (DCM, DMF, DMSO) can be used, studies have shown that biomass-derived solvents such as Cyrene™ and γ-valerolactone (GVL) can provide superior yields[3][5].
Q4: What are the safety precautions for handling this compound?
A4: this compound, like other low molecular weight organic azides, is potentially explosive and sensitive to heat and light[7][8]. It should be stored away from heat sources and light. It is also incompatible with strong acids and reducing agents[7]. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Q5: Can I perform a one-pot synthesis to avoid isolating this compound?
A5: Yes, one-pot procedures are highly effective and improve safety by avoiding the isolation of the potentially hazardous azide intermediate. A common method involves reacting benzyl bromide or another benzyl halide with sodium azide (in situ generation of this compound), followed by the addition of the alkyne and copper catalyst in the same reaction vessel[3][5][18].
Data Presentation: Reaction Parameter Optimization
The following tables summarize quantitative data for optimizing CuAAC reactions with this compound.
Table 1: Effect of Solvent on CuAAC Yield Reaction Conditions: 1.15 mmol this compound, 1.0 mmol phenylacetylene, 0.01 mmol CuI, 0.1 mmol Et₃N, 2.5 mL solvent, 30°C, 4 h.[3][4][6][18]
| Solvent | Abbreviation | Yield of 1-benzyl-4-phenyl-1H-1,2,3-triazole (%) |
| Cyrene™ | - | ~98% |
| γ-Valerolactone | GVL | ~95% |
| Dichloromethane | DCM | ~60% |
| 1,4-Dioxane | - | ~55% |
| N,N-Dimethylformamide | DMF | <10% |
| N-Methylpyrrolidone | NMP | <10% |
| Dimethyl sulfoxide | DMSO | <10% |
Table 2: Effect of Copper Source on CuAAC Yield Reaction Conditions: 1.15 mmol this compound, 1.0 mmol phenylacetylene, 1 mol% Cu catalyst, 0.1 mmol Et₃N, 2.5 mL Cyrene™, 30°C, 0.5 h.[3][4][6]
| Copper Source | Yield (%) |
| CuI | ~98% |
| Cu₂O | ~30% |
| CuBr | <20% |
| CuCl | <10% |
| CuO | <10% |
| CuCl₂ | <10% |
Experimental Protocols & Workflows
Protocol: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from a procedure using Cyrene™ as a solvent[3][5].
Materials:
-
This compound (1.15 mmol, 1.15 equiv)
-
Terminal alkyne (1.0 mmol, 1.0 equiv)
-
Copper(I) iodide (CuI) (0.01 mmol, 0.01 equiv)
-
Triethylamine (Et₃N) (0.1 mmol, 0.1 equiv)
-
Cyrene™ (2.5 mL)
-
Cold distilled water
-
4 mL screw-cap vial with a magnetic stir bar
Procedure:
-
To a 4 mL screw-cap vial, add the terminal alkyne (1.0 mmol), triethylamine (0.1 mmol), and Copper(I) iodide (0.01 mmol).
-
Add Cyrene™ (2.5 mL) to the vial to dissolve the solids.
-
Add this compound (1.15 mmol) to the reaction mixture.
-
Seal the vial and stir the mixture at the desired temperature (e.g., 30°C or room temperature) overnight (typically 12-16 hours).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, add 20 mL of cold distilled water to the reaction mixture and stir vigorously.
-
The solid product will precipitate. Collect the solid by filtration.
-
Wash the collected solid with distilled water (3 x 5 mL).
-
Dry the purified product under vacuum or in a fume hood until a constant weight is achieved.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 622-79-7 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Click Chemistry [organic-chemistry.org]
- 11. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 12. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Purification of benzyl azide by distillation or chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with benzyl azide, focusing on purification by distillation and chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. Key data is summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 133.15 g/mol | [1] |
| Boiling Point | 211 °C at 760 Torr | [1] |
| 82-85 °C at 16 Torr | [2][3] | |
| 50 °C at 1 Torr | [4] | |
| Density | 1.0655 g/cm³ | [4] |
| Refractive Index | 1.5341 | [4] |
| Solubility | Insoluble in water; miscible with ethanol and diethyl ether. | [5] |
Q2: Is it safe to purify this compound by distillation?
While distillation is a common purification method for this compound, it must be approached with caution.[4] Like other organic azides, this compound is potentially explosive and sensitive to heat.[4][5] It is crucial to use a blast shield and personal protective equipment.[6] Distillation should always be performed under reduced pressure to lower the boiling point and minimize the risk of thermal decomposition.[4] Avoid distilling the compound to dryness.
Q3: When should I choose chromatography over distillation for purifying this compound?
The choice between distillation and chromatography depends on the scale of your reaction, the nature of the impurities, and the required final purity.
-
Distillation is suitable for larger quantities of this compound where the impurities have significantly different boiling points. It is effective for removing non-volatile impurities.
-
Column chromatography is ideal for smaller scales or when impurities have similar boiling points to this compound. It is also preferred for achieving very high purity, as it can separate closely related compounds.[7][8][9]
Q4: What are common impurities in a crude this compound synthesis?
Common impurities depend on the synthetic route but often include unreacted starting materials (e.g., benzyl bromide or benzyl chloride), residual solvents (e.g., DMSO, acetone), and byproducts.[10][11]
Troubleshooting Guides
Distillation Issues
Problem: My this compound is decomposing during distillation, leading to a low yield.
-
Cause: The distillation temperature is too high. This compound is thermally sensitive.[4][5]
-
Solution:
-
Reduce the pressure: Use a high-vacuum pump to significantly lower the boiling point. Aim for a pressure where the this compound distills at a temperature below 85°C.[2][3]
-
Use a suitable heating mantle and monitor the temperature carefully: Avoid aggressive heating.
-
Do not distill to dryness: This can concentrate potentially unstable residues.
-
Problem: I'm observing bumping or uneven boiling during vacuum distillation.
-
Cause: Insufficient agitation or lack of boiling chips/stir bar.
-
Solution:
-
Use a magnetic stir bar for efficient stirring of the liquid.
-
Alternatively, add fresh boiling chips before starting the distillation. Do not add boiling chips to a hot liquid.
-
Chromatography Issues
Problem: I'm having difficulty separating this compound from impurities on a silica gel column.
-
Cause: The chosen solvent system (eluent) may not have the optimal polarity.
-
Solution:
-
Optimize the eluent system using Thin Layer Chromatography (TLC): Test various solvent mixtures to achieve good separation between your product and impurities. A common starting point is a mixture of petroleum ether and ethyl acetate.[9]
-
Adjust the polarity: If the this compound is eluting too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of petroleum ether). If it's sticking to the column (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
-
Problem: My purified this compound still shows impurities by NMR.
-
Cause 1: Co-elution of an impurity with a similar polarity.
-
Solution 1:
-
Re-purify using a shallower gradient or an isocratic elution with the optimized solvent system from your TLC analysis.
-
Consider using a different stationary phase if silica gel is not providing adequate separation.
-
-
Cause 2: The fractions were not collected in small enough volumes.
-
Solution 2: Collect smaller fractions during column chromatography to better isolate the pure compound. Analyze the fractions by TLC before combining them.
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
! SAFETY FIRST ! this compound is potentially explosive. Use a blast shield, and wear appropriate personal protective equipment (safety glasses, lab coat, gloves). Do not heat the compound excessively.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks. Use a magnetic stirrer and a heating mantle with a temperature controller.
-
Charging the Flask: Place the crude this compound in the distillation flask. Do not fill the flask to more than two-thirds of its volume. Add a magnetic stir bar.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired pressure is reached and stable, begin to gently heat the distillation flask while stirring.
-
Distillation: Collect the this compound fraction at the appropriate temperature and pressure (e.g., 82-85 °C at 16 Torr).[2][3]
-
Completion: Stop the distillation before the flask goes to dryness. Leave a small amount of residue in the distillation flask.
-
Cooling: Allow the apparatus to cool completely before carefully and slowly reintroducing air.
Protocol 2: Purification of this compound by Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using TLC. A common system is a mixture of petroleum ether and ethyl acetate (e.g., 15:1 v/v).[9] The goal is to have the this compound spot with an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Carefully add a small layer of sand on top of the sample to prevent disturbance of the silica bed during elution.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
Monitor the elution process by TLC, analyzing the collected fractions to identify those containing the pure product.
-
-
Combining and Evaporation:
-
Combine the fractions containing pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Decision tree for choosing a purification method for this compound.
Caption: Troubleshooting workflow for this compound purification.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Page loading... [guidechem.com]
- 3. This compound, 94% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. Phenyl azide - Wikipedia [en.wikipedia.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Purification of Benzyl Azide Click Reaction Products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of copper catalysts from benzyl azide click reactions (CuAAC).
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after a click reaction?
Residual copper can be problematic for several reasons. In drug development, it is a major concern due to its potential toxicity, and regulatory bodies like the ICH have strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[1][2][3] For biological applications, copper ions can be toxic to cells or interfere with downstream assays. In chemical synthesis, residual copper can catalyze unwanted side reactions or poison catalysts in subsequent steps. Furthermore, paramagnetic Cu(II) species can cause significant broadening of signals in NMR spectra, making characterization difficult.[4][5]
Q2: My final product has a green or blue tint. What does this indicate?
A green or blue coloration in your isolated product is a common indicator of residual copper contamination.[6] This is often due to the presence of Cu(II) species, which can form from the oxidation of the active Cu(I) catalyst during the reaction or workup.
Q3: I performed an aqueous wash, but the copper contamination persists. Why?
Many copper complexes, especially those formed with common ligands used in click chemistry (like THPTA or TBTA), may have some solubility in organic solvents.[6] A simple water wash may not be sufficient to remove them completely. Using an aqueous solution of a chelating agent is generally more effective.
Q4: What are the main methods for removing copper from my reaction?
The primary methods for copper removal can be categorized as follows:
-
Aqueous Washes with Chelating Agents: Using solutions of reagents like EDTA, ammonia, or sodium thiosulfate to form water-soluble copper complexes that can be extracted from an organic phase.[6]
-
Solid-Phase Scavengers: Employing functionalized silica or polymer resins that selectively bind to copper, which is then removed by simple filtration.[7][8]
-
Chromatography: Passing the crude product through a plug of silica or alumina can sometimes remove baseline copper impurities, although this is often less effective for high levels of contamination.[6]
-
Heterogeneous Catalysis: Using a copper catalyst immobilized on a solid support allows for easy removal by filtration at the end of the reaction, often minimizing copper leaching into the product solution.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Persistent blue/green color after EDTA wash. | 1. Insufficient amount or concentration of EDTA. 2. The copper-ligand complex is highly organic-soluble and resistant to extraction. 3. The product itself chelates copper. | 1. Increase the concentration of the EDTA solution (e.g., to 0.5 M) and/or perform multiple washes.[6] 2. Switch to a solid-phase scavenger with a stronger affinity for copper, such as SiliaMetS Thiourea or DMT.[1][7] 3. If the product is a strong chelator, a scavenger resin may be the most effective option. Consider using a large excess of the scavenger. |
| Product still contains copper after using a scavenger resin. | 1. Insufficient equivalents of the scavenger. 2. Inadequate reaction time or mixing with the resin. 3. The chosen scavenger is not optimal for the specific copper species/ligand complex. | 1. Increase the number of molar equivalents of the scavenger relative to copper (start with 4-8 equivalents for screening).[10] 2. Increase the stirring time (e.g., from 1 hour to 4 hours or overnight) and ensure vigorous mixing to maximize contact between the solution and the resin.[10] 3. Screen different types of scavengers. For example, SiliaMetS Thiourea is effective for many copper species, while SiliaMetS TAAcONa (EDTA analog) is good for Cu(II).[1][7] |
| Low product yield after purification. | 1. The product may have some affinity for the scavenger resin, leading to co-removal. 2. Product loss during aqueous extraction phases, especially if the product has some water solubility. | 1. After filtering off the resin, wash it thoroughly with additional solvent to recover any adsorbed product.[11] 2. If product solubility is an issue, minimize the volume and number of aqueous washes. Using a solid-phase scavenger can eliminate the need for an aqueous workup entirely.[12] |
| Broad or noisy NMR spectrum. | Paramagnetic Cu(II) impurities are present, even at trace levels.[4][5] | The presence of paramagnetic copper can significantly impact NMR spectra.[4] This indicates that a more rigorous purification method is required. Using a high-affinity scavenger like SiliaMetS Thiourea can reduce copper levels to sub-ppm concentrations, which should resolve the NMR issue.[7] |
Copper Removal Method Selection
Choosing the right purification strategy depends on factors like the scale of the reaction, the nature of the product (e.g., solubility, presence of chelating moieties), and the required level of purity.
Quantitative Data on Copper Removal
The efficiency of copper removal is highly dependent on the specific reaction conditions, ligands, and workup procedure. However, the following table provides a general comparison of common methods.
| Method | Functional Group | Typical Efficiency | Final Copper Level | Key Advantages | Key Disadvantages |
| Aqueous EDTA Wash | Carboxylic Acids | Good | 10-100 ppm | Inexpensive, simple procedure. | Can require multiple washes; may not be effective for all copper-ligand complexes. |
| SiliaMetS® Thiourea | Thiourea | Excellent | < 10 ppm | High efficiency, broad applicability, simple filtration removal.[7][8] | Higher cost than simple chelators. |
| SiliaMetS® DMT | Dimercaptotriazine | Excellent | < 10 ppm | Very high affinity for a range of metals including copper.[1] | Higher cost. |
| Chelex® 100 Resin | Iminodiacetic Acid | Very Good | < 20 ppm | Effective for various divalent metal ions.[13] | Can also bind other metals if present; may chelate the product if it has metal-binding sites. |
Experimental Protocols
Protocol 1: Copper Removal using a Solid-Phase Scavenger (SiliaMetS® Thiourea)
This protocol is ideal for situations requiring very low final copper concentrations or for products that are sensitive to aqueous workups.
Methodology:
-
Preparation: Once the click reaction is complete, if the reaction was run in a solvent mixture (e.g., t-BuOH/water), dilute the mixture with an appropriate organic solvent (e.g., DCM, EtOAc) in which your product is soluble.
-
Add Scavenger: To the crude reaction mixture, add SiliaMetS® Thiourea. For initial trials, use 4-8 molar equivalents relative to the initial amount of copper catalyst used in the reaction.[10]
-
Stir: Stir the resulting slurry vigorously at room temperature. A minimum of 1 hour is recommended, but for optimal removal, stirring for 4 hours or overnight may be necessary.[11] The progress can often be visually monitored as the white resin scavenger turns colored upon chelating the copper.
-
Filtration: Filter the mixture through a pad of celite or a fritted glass funnel to remove the resin.
-
Wash: Wash the collected resin on the filter with several portions of the organic solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate the solution using a rotary evaporator to yield the purified product.
Protocol 2: Copper Removal using an EDTA Wash
This is a cost-effective method suitable for products that are soluble in an organic solvent immiscible with water and do not require sub-10 ppm levels of copper.
Methodology:
-
Dilution: Dilute the reaction mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
First Wash: Transfer the diluted reaction mixture to a separatory funnel and wash with an aqueous solution of ethylenediaminetetraacetic acid (EDTA). A concentration of 0.1 M to 0.5 M is typically effective.[6][14] Use a volume of EDTA solution roughly equal to the organic phase volume. Shake the funnel vigorously. The aqueous layer will often turn blue or green as it extracts the copper-EDTA complex.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the wash with fresh EDTA solution one or two more times, or until the aqueous layer is no longer colored.
-
Final Washes: Wash the organic layer with water, followed by a wash with saturated sodium chloride solution (brine) to aid in the removal of residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the product.
References
- 1. silicycle.com [silicycle.com]
- 2. biotage.com [biotage.com]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. Using NMR spectroscopy to investigate the role played by copper in prion diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. velocityscientific.com.au [velocityscientific.com.au]
- 11. silicycle.com [silicycle.com]
- 12. silicycle.com [silicycle.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Benzyl Azide Instability Under Acidic or Basic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the instability of benzyl azide when exposed to acidic or basic conditions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound, which is running under acidic conditions, seems to be failing, and I'm observing unexpected byproducts. What could be the cause?
A1: this compound is known to be unstable in the presence of strong acids.[1] Acid-catalyzed hydrolysis is a likely cause of your reaction failure. Under acidic conditions, this compound can decompose to form benzyl alcohol and hydrazoic acid. Hydrazoic acid is highly toxic and explosive, posing a significant safety risk.[2] The reaction likely proceeds through a protonation of the azide group, followed by nucleophilic attack by water.
Q2: I've noticed a decrease in the yield of my desired product when using this compound in a reaction with basic components. Is this compound unstable in the presence of bases?
A2: While the instability of this compound under acidic conditions is well-documented, its behavior in basic media is less characterized in readily available literature. However, like other organic azides, it can be susceptible to nucleophilic attack. Strong bases, especially at elevated temperatures, could potentially lead to decomposition or side reactions. It is advisable to perform a small-scale trial to assess the stability of this compound under your specific basic conditions before proceeding with a larger scale reaction.
Q3: What are the primary decomposition products of this compound under acidic conditions?
A3: The primary decomposition products of this compound under acidic conditions are benzyl alcohol and hydrazoic acid (HN₃).
Q4: Are there any recommended storage conditions to ensure the stability of this compound?
A4: To ensure stability, this compound should be stored in a cool, dry, and dark place, away from heat, light, and sources of ignition.[1] It is also crucial to store it separately from acids and strong oxidizing agents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no yield of desired product in an acidic reaction. | Decomposition of this compound due to acid catalysis. | - Monitor the pH of your reaction mixture carefully.- Consider using a milder acid or a non-acidic catalyst if possible.- Perform the reaction at the lowest effective temperature to minimize decomposition.- Add this compound to the reaction mixture at a later stage, if the protocol allows, to reduce its exposure time to acidic conditions. |
| Formation of unexpected impurities. | Side reactions of this compound or its decomposition products. | - Analyze the impurities using techniques like GC-MS or LC-MS to identify them.- If benzyl alcohol is detected, it confirms acid-catalyzed hydrolysis.- The presence of nitrogen-containing byproducts might indicate other complex decomposition pathways. |
| Safety concerns during workup of an acidic reaction with this compound. | Formation of highly toxic and explosive hydrazoic acid. | - EXTREME CAUTION IS ADVISED. - Work in a well-ventilated fume hood.- Neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate solution) before workup. Add the base slowly to control any potential gas evolution.- Consult your institution's safety protocols for handling and disposal of azide-containing waste.[2] |
| Instability observed in a basic reaction mixture. | Base-mediated decomposition of this compound. | - Run a control experiment to confirm the instability of this compound under your specific basic conditions.- Consider alternative, non-basic reaction conditions if possible.- If a base is essential, use the mildest base possible and the lowest effective concentration and temperature. |
Experimental Protocols & Methodologies
Synthesis of this compound
A common method for synthesizing this compound is through the nucleophilic substitution of benzyl bromide with sodium azide.
-
Procedure: Dissolve benzyl bromide in a suitable solvent like dimethylformamide (DMF). Add sodium azide and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent like diethyl ether. The organic layer is then washed, dried, and the solvent is evaporated to yield this compound.[3]
Monitoring this compound Decomposition
The decomposition of this compound can be monitored using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to track the disappearance of the characteristic benzylic protons of this compound (around 4.3 ppm in CDCl₃) and the appearance of signals from decomposition products like benzyl alcohol.[4][5]
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate and quantify this compound from its potential degradation products.[6][7] A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and UV detection is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile decomposition products.[1]
Reaction Mechanisms
Acid-Catalyzed Decomposition of this compound
The acid-catalyzed decomposition of this compound is believed to proceed via hydrolysis. The proposed mechanism involves the initial protonation of the terminal nitrogen of the azide group, making it a better leaving group (in the form of N₂). This is followed by a nucleophilic attack of water on the benzylic carbon. This can occur through two primary pathways:
-
SN1 Mechanism: The protonated this compound loses dinitrogen (N₂) to form a stable benzyl carbocation, which is then rapidly attacked by water. This is followed by deprotonation to yield benzyl alcohol. The stability of the benzyl carbocation makes this pathway plausible.
-
SN2 Mechanism: A water molecule directly attacks the benzylic carbon of the protonated this compound, leading to the displacement of dinitrogen in a concerted step.
Diagram: Proposed Acid-Catalyzed Decomposition of this compound (SN1 Pathway)
Caption: SN1 pathway for acid-catalyzed hydrolysis of this compound.
Decomposition under Basic Conditions
Detailed mechanisms for the decomposition of this compound under basic conditions are not well-established in the reviewed literature. However, it is plausible that strong bases could induce elimination reactions if there are abstractable protons, or act as nucleophiles, leading to substitution products. The specific pathway would be highly dependent on the reaction conditions (base strength, temperature, solvent).
Safety and Disposal
-
Handling: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[9]
-
Quenching: For small-scale reactions, unreacted this compound can be cautiously quenched. A common method for destroying residual azides is by reacting them with a reducing agent like sodium nitrite under acidic conditions, which converts them to nitrogen gas. Caution: This reaction should be performed with extreme care due to the potential formation of toxic nitrogen oxides.[10][11] Always consult and follow your institution's specific safety protocols for quenching azide reactions.
-
Disposal: Azide-containing waste is hazardous and must be disposed of according to institutional and regulatory guidelines. Never dispose of azide waste down the drain, as it can react with lead or copper pipes to form highly explosive heavy metal azides.[2] Collect all azide-containing waste in a designated, properly labeled container for hazardous waste disposal.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound(622-79-7) 1H NMR spectrum [chemicalbook.com]
- 6. This compound solution hplc | Sigma-Aldrich [sigmaaldrich.com]
- 7. japsonline.com [japsonline.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. Azide - Wikipedia [en.wikipedia.org]
Improving the regioselectivity of benzyl azide cycloadditions
Welcome to the technical support center for benzyl azide cycloadditions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to achieving high regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine the regioselectivity of a this compound cycloaddition with an alkyne?
A1: The regioselectivity of the 1,3-dipolar cycloaddition between this compound and an alkyne is primarily determined by the reaction mechanism, which is dictated by the choice of catalyst.[1] In thermal, uncatalyzed reactions, a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers is often formed.[1][2] However, metal catalysts can provide exquisite control:
-
Copper(I) catalysts almost exclusively yield the 1,4-disubstituted regioisomer.[1][3]
-
Ruthenium catalysts are widely used to selectively synthesize the 1,5-disubstituted regioisomer.[4][5] Other factors such as the electronic properties of the alkyne, solvent, and temperature can also influence the reaction, but the catalyst choice is the most critical factor for controlling regioselectivity.[6]
Q2: Why do copper catalysts favor the 1,4-isomer in azide-alkyne cycloadditions?
A2: Copper(I) catalysts favor the 1,4-isomer through a mechanism that differs significantly from the uncatalyzed thermal reaction. The process, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), involves the formation of a copper(I) acetylide intermediate.[1] This intermediate then reacts with the this compound. DFT studies suggest the reaction proceeds through a six-membered copper(III) metallacycle.[7] The coordination of both the alkyne and the azide to the copper center directs the reaction pathway, with the most favorable two-center interaction occurring between the copper-bound carbon of the acetylide and the terminal nitrogen of the azide, leading exclusively to the 1,4-disubstituted product.[8]
Q3: How do Ruthenium catalysts direct the synthesis towards the 1,5-isomer?
A3: Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) proceed through a distinct mechanistic pathway that favors the formation of 1,5-disubstituted 1,2,3-triazoles.[4] The reaction is believed to involve the formation of a ruthenium-acetylide complex, followed by the coordination of the azide. The subsequent steps lead to the formation of a metallacycle intermediate that, upon reductive elimination, yields the 1,5-regioisomer.[5] This regiochemical outcome is complementary to the well-established CuAAC reaction, making RuAAC a powerful tool for accessing the alternative triazole isomer.[4]
Q4: Can I achieve regioselectivity without using a metal catalyst?
A4: Achieving high regioselectivity in metal-free 1,3-dipolar cycloadditions is challenging and often results in mixtures of isomers.[2] However, some degree of regioselectivity can be induced by using alkynes that are sterically or electronically biased.[5] For instance, strain-promoted azide-alkyne cycloadditions (SPAAC) using strained cyclooctynes can exhibit regioselectivity, although this is often influenced by the specific substitution pattern on the cyclooctyne ring.[9][10] Additionally, organocatalysts, such as 8-hydroxyquinoline, have been reported to promote the regioselective synthesis of 1,4-disubstituted triazoles under metal-free conditions.[11][12]
Troubleshooting Guide
Problem: My copper-catalyzed reaction (CuAAC) is giving low yields or failing.
| Possible Cause | Solution | Citation |
| Oxidation of Cu(I) Catalyst | The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II). Ensure reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) or include an in situ reducing agent like sodium ascorbate to regenerate Cu(I) from Cu(II) precursors (e.g., CuSO₄). | [1][3] |
| Poor Catalyst/Ligand Choice | The choice of copper source and ligand can significantly impact catalytic activity. For bioconjugation, ligands like THPTA are used to stabilize the Cu(I) state and prevent protein degradation. In organic solvents, different ligands may be optimal. CuI is often a more direct and active catalyst precursor than Cu(II) salts. | [13][14] |
| Inappropriate Solvent | Solvents can affect catalyst solubility and reaction rate. While DMF and DMSO are common, greener solvents like Cyrene™ have also proven effective. For some catalyst systems, aqueous or mixed aqueous/organic solvents can accelerate the reaction. | [14][15] |
| Side Reactions | Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction. This can be minimized by using a suitable ligand, controlling the concentration of reactants, and ensuring efficient reduction of any Cu(II) species. | [16] |
Problem: I am getting a mixture of 1,4- and 1,5-regioisomers.
| Possible Cause | Solution | Citation |
| Inefficient Catalysis | If the catalyzed reaction is slow, the background thermal (uncatalyzed) reaction can occur, leading to a mixture of isomers. Ensure your catalyst is active. For CuAAC, confirm the presence of the Cu(I) species. For RuAAC, ensure the catalyst precursor is properly activated. | [1][2] |
| Wrong Catalyst System | You may be using a system that does not provide high regioselectivity. For exclusive formation of the 1,4-isomer , use a well-established Cu(I) catalyst system (e.g., CuI, or CuSO₄/sodium ascorbate). For the 1,5-isomer , use a ruthenium catalyst such as Cp*RuCl(PPh₃)₂. | [3][4][5] |
| Reaction with Internal Alkyne | While CuAAC is highly regioselective with terminal alkynes, reactions with unsymmetrical internal alkynes are more complex and can lead to mixtures. Ruthenium catalysts can provide regioselectivity with certain internal alkynes, particularly those with acyl or propargyl alcohol/amine groups. | [5] |
Problem: My ruthenium-catalyzed reaction (RuAAC) for the 1,5-isomer is sluggish or provides a low yield.
| Possible Cause | Solution | Citation |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere as Ru catalysts can be sensitive to air and moisture. | [5] |
| Steric Hindrance | Highly hindered azides or alkynes can slow the reaction rate. For example, tertiary adamantyl azide reacts very slowly compared to this compound. Increasing the reaction time or temperature may be necessary. | [5] |
| Sub-optimal Reaction Conditions | RuAAC reactions are often run in refluxing benzene or toluene. Ensure the temperature is sufficient for catalytic turnover. The catalyst loading (typically 5-10 mol%) should be optimized for your specific substrates. | [5] |
Data on Regioselectivity
Table 1: Influence of Catalyst on Regioselectivity of this compound Cycloaddition
| Catalyst System | Alkyne Type | Predominant Isomer | Typical Regioisomeric Ratio (1,4 : 1,5) | Citation |
| CuSO₄ / Sodium Ascorbate | Terminal | 1,4-disubstituted | >99 : 1 | [1][3] |
| CuI | Terminal | 1,4-disubstituted | >98 : 2 | [15][17] |
| CpRuCl(PPh₃)₂ | Terminal | 1,5-disubstituted | Exclusively 1,5 | [4][5] |
| CpRuCl(PPh₃)₂ | Internal (Acyl-substituted) | 1,5-disubstituted | Highly regioselective for one isomer | [5] |
| Thermal (No Catalyst) | Terminal | Mixture | Varies, often near 1 : 1 | [1][2] |
Table 2: Regioselectivity of Ru-Catalyzed Cycloaddition of this compound with Unsymmetrical Internal Alkynes
Reaction Conditions: 10 mol % CpRuCl(PPh₃)₂ in refluxing benzene.*
| Alkyne (R¹-C≡C-R²) | R¹ | R² | Regioisomeric Ratio (A:B)† | Yield (%) | Citation |
| Methyl phenylacetylene | Ph | Me | 50 : 50 | 85 | [5] |
| 1-Phenyl-1-butyne | Ph | Et | 50 : 50 | 88 | [5] |
| 3-Hexyn-2-one | Me | COMe | 0 : 100 | 79 | [5] |
| 4-Phenyl-3-butyn-2-one | Ph | COMe | 0 : 100 | 86 | [5] |
| 1-Phenyl-2-propyn-1-ol | Ph | CH₂OH | 0 : 100 | 95 | [5] |
†Isomer A corresponds to the addition where the benzyl group is attached to the nitrogen adjacent to the R¹-substituted carbon. Isomer B is the other regioisomer.
Key Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)
This protocol is adapted for the synthesis of 1-[4-(1-adamantyl)benzyl]-1H-1,2,3-triazole derivatives.
-
To a solution of the respective terminal alkyne (1.0 mmol) and 4-(1-adamantyl)this compound (1.1 mmol) in a 1:1 mixture of t-BuOH/H₂O (10 mL), add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol).
-
Stir the resulting mixture vigorously at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.[18]
Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)
This protocol describes the general method for reacting this compound with internal alkynes to favor 1,5-regioselectivity where applicable.
-
In an oven-dried flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equiv) and the internal alkyne (1.5 equiv) in anhydrous benzene.
-
Add the ruthenium catalyst, Cp*RuCl(PPh₃)₂ (0.10 equiv).
-
Heat the mixture to reflux (approx. 80 °C).
-
Monitor the reaction for completion by TLC (typically 2.5 hours, but may be longer for less reactive substrates).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to separate the regioisomers and isolate the desired 1,4,5-trisubstituted 1,2,3-triazole(s).[5]
Visual Guides
Caption: Decision workflow for selecting the appropriate catalyst to achieve the desired regioselectivity.
Caption: Simplified catalytic cycle for CuAAC, showing the intermediates leading to the 1,4-isomer.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[4]pyrrole cage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 7. ijrpc.com [ijrpc.com]
- 8. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00598A [pubs.rsc.org]
- 13. jenabioscience.com [jenabioscience.com]
- 14. beilstein-archives.org [beilstein-archives.org]
- 15. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 16. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 17. 1,3-Dipolar cycloaddition of this compound to two highly functionalized alkynes | Semantic Scholar [semanticscholar.org]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Benzyl Azide Reaction Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of benzyl azide reactions.
Troubleshooting Guide
Question: My this compound synthesis is showing a lower than expected yield upon scale-up. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to decreased yield during the scale-up of this compound synthesis. Here's a systematic approach to troubleshooting:
-
Inadequate Mixing: In larger reaction vessels, inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing, resulting in incomplete reactions or the formation of byproducts.
-
Recommendation: Ensure the stirring mechanism (e.g., overhead stirrer) is appropriately sized and positioned for the reactor volume. Baffles within the reactor can also improve mixing efficiency.
-
-
Poor Temperature Control: Exothermic reactions can be difficult to control on a larger scale. If the temperature rises uncontrollably, it can lead to side reactions or decomposition of the product.
-
Recommendation: Use a reactor with a jacketed cooling system and a reliable temperature probe. For highly exothermic processes, consider a semi-batch approach where one reagent is added gradually to control the reaction rate and temperature.
-
-
Impure Starting Materials: Impurities in benzyl halide or the azide source can interfere with the reaction.
-
Recommendation: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction.[1]
-
-
Solvent Effects: The choice of solvent is critical. While DMF is a common solvent, its high boiling point can complicate product isolation.[2]
-
Recommendation: If using DMF, a thorough aqueous workup is necessary to remove it. Consider alternative, lower-boiling point solvents if compatible with your reaction.
-
A general workflow for troubleshooting yield issues is outlined below:
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Question: I am concerned about the safety of scaling up my this compound reaction. What are the primary hazards and how can they be mitigated?
Answer:
Safety is the paramount concern when working with azides. The primary hazards include:
-
Explosion Risk: this compound is a potentially explosive compound, sensitive to heat, shock, and light.[1] The risk increases with the scale of the reaction.
-
Formation of Hydrazoic Acid (HN₃): Acidic conditions can lead to the formation of highly toxic and explosive hydrazoic acid.[2][3]
-
Heavy Metal Azides: Contact of azide solutions with heavy metals like lead or copper can form dangerously explosive metal azides.[2]
Mitigation Strategies:
-
Continuous Flow Chemistry: This is a highly recommended approach for scaling up azide chemistry. By using microreactors, the reaction volume at any given time is minimized, significantly reducing the risk of a large-scale explosion.[4][5] It also allows for superior temperature control.
-
Strict pH Control: Maintain basic or neutral conditions throughout the reaction and workup to prevent the formation of hydrazoic acid.
-
Avoid Heavy Metals: Use glass, stainless steel, or other compatible materials for your reactor and associated equipment. Avoid brass, bronze, or other copper/lead-containing alloys.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a face shield, and blast shields, especially during large-scale operations.
The decision-making process for selecting a safer scale-up strategy can be visualized as follows:
Caption: Decision pathway for safer scale-up of azide reactions.
Question: During purification by distillation, I'm observing product decomposition. What are my alternatives?
Answer:
Heating this compound, especially in its pure form, is hazardous and can lead to decomposition or explosion.[1][2] If you are observing decomposition during distillation, you should stop immediately and consider alternative purification methods:
-
Aqueous Workup/Extraction: For many applications, a thorough workup is sufficient to achieve the desired purity. This typically involves quenching the reaction, diluting with water, and extracting the this compound into a suitable organic solvent.[2]
-
Chromatography: For smaller scale-ups or when very high purity is required, column chromatography on silica gel can be an effective purification method.
-
Use in Situ: If the subsequent reaction is compatible with the impurities in your crude product, consider using the this compound solution directly without isolation.
Frequently Asked Questions (FAQs)
Q1: What is the general rule of thumb for the stability of organic azides?
A1: A commonly cited rule is that organic azides are relatively stable if the molecule contains at least six carbon atoms per azide group.[2] However, this is a general guideline and does not replace a thorough safety assessment. Factors like the presence of other functional groups can affect stability.[2]
Q2: How should I properly dispose of azide-containing waste?
A2: Never dispose of azide waste down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.[2] Azide waste should be quenched by treatment with a reducing agent like sodium nitrite under acidic conditions (carefully, to avoid HN₃ formation in an uncontrolled manner) or with other approved methods by your institution's environmental health and safety department.
Q3: Can I monitor the progress of my this compound synthesis?
A3: Yes, monitoring the reaction is crucial. Common analytical techniques include:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction by observing the disappearance of the benzyl proton signal of the starting material and the appearance of the corresponding signal for this compound.[6]
-
Infrared (IR) Spectroscopy: The characteristic azide stretch appears around 2100 cm⁻¹, providing a clear signal for its formation.[1]
Q4: What are some common side reactions to be aware of?
A4: In addition to the formation of hydrazoic acid, other side reactions can occur depending on the specific reaction conditions and substrates. For example, in the synthesis of Tamiflu intermediates, elimination reactions can lead to the formation of undesired aromatic azides at elevated temperatures.[5]
Experimental Protocols & Data
Key Experiment: Synthesis of this compound from Benzyl Bromide
This protocol is for informational purposes and should be carried out with a thorough risk assessment and appropriate safety precautions.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a temperature probe, and a nitrogen inlet.
-
Reagent Addition: Dissolve sodium azide (1.2 equivalents) in a suitable solvent (e.g., DMF/water or DMSO).[1][2]
-
Reaction: Add benzyl bromide (1.0 equivalent) to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC until the benzyl bromide is consumed.
-
Workup: Quench the reaction by pouring it into a larger volume of water. Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Washing: Wash the organic layer with water and brine to remove the solvent and any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at a low temperature.
Quantitative Data: Solvent Effects on Reaction Time
The choice of solvent can significantly impact the reaction rate. The following table summarizes typical reaction times for the synthesis of an alkyl azide from an alkyl bromide.
| Solvent | Temperature (°C) | Typical Reaction Time (hours) |
| DMF | 25 | 2-4 |
| DMSO | 25 | 1-3[1] |
| Acetone/Water | 50 | 6-12 |
| Ethanol/Water | 78 | 8-16 |
Reaction Kinetics: Activation Energies for Click Reactions
While not the synthesis of this compound itself, its subsequent "click" reactions are a major application. Understanding the kinetics is crucial for process development. The activation energies for the copper(I)-catalyzed cycloaddition of this compound with different alkynes have been studied.[7]
| Alkyne | Activation Energy (Ea) in kJ/mol |
| 4-Nitrophenylacetylene | 22.99 ± 0.13 |
| Ethyl propiolate | 55.81 ± 0.74 |
| 3-Butyn-2-one | 56.75 ± 0.65 |
This data indicates that the electronic nature of the alkyne significantly influences the reaction's energy barrier.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Benzyl Azide Technical Support Center: Safe Handling and Troubleshooting
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe handling, synthesis, and use of benzyl azide in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues that may be encountered during experimental work, with a focus on preventing the formation of explosive byproducts.
Section 1: Safety and Stability Assessment
Organic azides like this compound are energetic compounds that require careful handling. Their stability is influenced by their molecular structure and external conditions.
Key Stability Indicators
Two primary rules of thumb can be used to estimate the stability of organic azides:
-
Carbon-to-Nitrogen (C/N) Ratio: The stability of an organic azide generally increases with a higher ratio of carbon atoms to nitrogen atoms. For this compound (C₇H₇N₃), the C/N ratio is 7/3 ≈ 2.33. Azides with a C/N ratio between 1 and 3 can often be synthesized and isolated in small quantities but should be handled with care, stored at low temperatures, and used promptly.[1]
-
Rule of Six: This guideline suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient "dilution" to render the compound relatively safe to handle under normal laboratory conditions.[1] this compound, with seven carbon atoms to one azide group, satisfies this rule.
Table 1: Stability and Hazard Data for this compound
| Parameter | Data/Information | Source(s) |
| Molecular Formula | C₇H₇N₃ | N/A |
| C/N Ratio | 2.33 | N/A |
| "Rule of Six" | Satisfied (7 carbons per azide group) | [1] |
| Thermal Stability (DSC/TGA) | Specific data for this compound is not readily available in the searched literature. Gas-phase pyrolysis is reported to occur at approximately 615 K (342 °C), leading to N₂ elimination.[2] However, decomposition can be initiated at lower temperatures, especially in the presence of impurities or catalysts. | [2] |
| Impact Sensitivity | Specific impact sensitivity data for this compound is not available in the searched literature. However, organic azides as a class are recognized as potentially shock-sensitive.[1][3] Heavy metal azides, which can form as contaminants, are highly shock-sensitive. | [1][3] |
| Incompatibilities | Strong acids, strong reducing agents, heavy metals and their salts (e.g., copper, lead, mercury, silver), halogenated solvents (e.g., dichloromethane, chloroform), bromine, carbon disulfide, dimethyl sulfate.[1][4] | [1][4] |
| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, light, shock, and incompatible materials.[4][5] Storage at low temperatures (e.g., 2-8°C) is recommended.[6] | [4][5][6] |
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis, purification, and use of this compound.
Synthesis & Reaction Monitoring
Q1: My synthesis of this compound from benzyl bromide/chloride and sodium azide is very slow or incomplete. What can I do?
A1: Several factors can affect the reaction rate:
-
Leaving Group: Benzyl bromide is significantly more reactive than benzyl chloride in this Sₙ2 reaction. If you are using benzyl chloride, expect longer reaction times.[7]
-
Solvent: Polar aprotic solvents like DMSO or DMF are excellent for this reaction as they solvate the sodium cation, leaving a more "naked" and nucleophilic azide anion.[5] Using a solvent system like acetone/water is also an option, which can simplify the workup.[8]
-
Temperature: While the reaction often proceeds at room temperature, gentle heating can increase the rate. However, be cautious not to heat the reaction excessively due to the thermal sensitivity of the azide product. A video demonstration suggests warming to around 130°C is possible with careful monitoring, but this should be approached with extreme caution and behind a blast shield.[7]
-
Purity of Reagents: Ensure your benzyl halide is pure and free of acidic impurities.
Q2: How can I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is the most common method.[6]
-
Visualization: this compound has a UV chromophore (the benzene ring), so it can often be visualized under a UV lamp (254 nm).
-
Staining: If UV visualization is not clear enough, or to confirm the presence of the azide group, you can use a specific stain. A highly effective method involves a two-step process:
Q3: The reaction mixture has turned a dark brown/black color. Is this normal?
A3: While some color change can be expected, a significant darkening may indicate decomposition or side reactions.
-
Cause: This could be due to excessive heating, leading to thermal decomposition of the this compound. It could also be caused by impurities in the starting materials or reaction with an incompatible substance.
-
Action: Immediately cool the reaction mixture. If you suspect decomposition, proceed with extreme caution. It is advisable to quench the reaction from a safe distance (see Section 4 for quenching procedures). Do not attempt to concentrate or distill a darkly colored reaction mixture.
Workup & Purification
Q4: How do I safely remove a high-boiling solvent like DMF or DMSO after the reaction?
A4: Do NOT attempt to remove high-boiling solvents by rotary evaporation or distillation without first removing unreacted sodium azide and the this compound product.[10] This can lead to the concentration of potentially explosive materials at elevated temperatures.
-
Recommended Procedure: The standard and safest method is a liquid-liquid extraction.
-
Carefully pour the reaction mixture into a larger volume of water. This will precipitate the organic product and dissolve the DMF/DMSO and excess sodium azide in the aqueous layer.
-
Extract the aqueous mixture several times with a low-boiling organic solvent like diethyl ether or ethyl acetate.[7][11]
-
Combine the organic layers, wash with water and then brine to remove residual DMF/DMSO, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and then remove the volatile organic solvent by rotary evaporation.[7]
-
Q5: I am having trouble purifying my this compound by column chromatography.
A5: While this compound can be purified by column chromatography, there are potential issues:
-
Decomposition: Silica gel is slightly acidic and can potentially promote the decomposition of sensitive compounds. To mitigate this, you can use deactivated (neutral) silica gel or flush the column quickly.
-
Streaking: If the product is streaking, ensure your solvent system is appropriate. A non-polar eluent like hexanes with a small amount of ethyl acetate is a good starting point.
-
Alternative: For many applications, such as "click" chemistry, this compound prepared by extraction is often pure enough to be used without column chromatography.[7] Purity can be assessed by ¹H NMR.
Section 3: Frequently Asked Questions (FAQs)
Q6: What are the primary decomposition pathways for this compound?
A6: The main decomposition route involves the loss of nitrogen gas (N₂).
-
Thermal Decomposition: In the gas phase, pyrolysis of this compound primarily yields benzenemethanimine (C₆H₅CH=NH) through the extrusion of N₂.[2] Other minor products can also form.
-
Catalytic Decomposition: Palladium, for example, can catalyze the decomposition of this compound to produce benzonitrile (C₆H₅CN), benzylamine, and other products.[9]
Q7: Can I use chlorinated solvents like dichloromethane (DCM) or chloroform with this compound?
A7: NO. This is extremely hazardous. Azide ions (from unreacted sodium azide) can react with halogenated solvents to form highly explosive and shock-sensitive poly-azidomethanes, such as diazidomethane and triazidomethane.[1][10] Avoid all contact between azides and halogenated solvents.
Q8: What should I do if I accidentally spill this compound?
A8: Follow established laboratory spill procedures.
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Absorb the spill with an inert material like vermiculite or sand.
-
Collect the contaminated material into a designated, clearly labeled waste container.
-
Decontaminate the spill area.
-
The collected waste must be treated as hazardous azide waste. Follow your institution's guidelines for disposal, which may involve quenching the azide before pickup (see Section 4).[5]
Q9: What are the key spectroscopic signatures for this compound?
A9:
-
IR Spectroscopy: A very strong, sharp absorption band around 2090-2100 cm⁻¹ is characteristic of the azide asymmetric stretch.[8] The disappearance of this peak is a reliable indicator of the azide's consumption in a reaction.
-
¹H NMR Spectroscopy: In CDCl₃, the benzylic protons (-CH₂-) typically appear as a singlet at approximately 4.35 ppm . The aromatic protons appear as a multiplet between 7.3-7.4 ppm.[8]
-
¹³C NMR Spectroscopy: In CDCl₃, the benzylic carbon (-CH₂-) signal is found around 54.8 ppm .[8]
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound from Benzyl Bromide
This protocol is adapted from established literature procedures.[8]
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl bromide (1.0 eq.) in DMSO (approx. 2-3 mL per mmol of benzyl bromide).
-
Carefully add sodium azide (1.5 eq.) as a solid in portions. Caution: Use a plastic or ceramic spatula; do not use metal spatulas with azides.[10]
-
Stir the reaction mixture at ambient temperature overnight. Monitor the reaction by TLC (see Troubleshooting Q2).
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a large volume of cold water (approx. 4-5 times the volume of DMSO). This may be exothermic.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the initial DMSO).
-
Combine the organic layers and wash them with water (2x) and then with brine (2x) to remove all traces of DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The product, this compound, should be a clear oil.
Protocol 2: Colorimetric Spot Test for Azide Ion Detection
This test can be used to check for the presence of residual inorganic azide (e.g., from NaN₃) in aqueous waste or reaction layers before disposal.
Materials:
-
Sample solution
-
Dilute hydrochloric acid (HCl)
-
Ferric chloride (FeCl₃) solution
-
Spot plate or test tube
Procedure:
-
Place a drop of the aqueous solution to be tested onto a spot plate.
-
Add 1-2 drops of dilute HCl. Caution: This generates hydrazoic acid (HN₃), which is toxic and volatile. Perform this in a well-ventilated fume hood.
-
Add 1 drop of ferric chloride solution.
-
Gently warm the mixture.
-
Result: The formation of a red color indicates the presence of azide ions, which form the colored ferric azide complex.
Protocol 3: Laboratory-Scale Quenching and Neutralization of Azide Waste
This procedure is for destroying residual sodium azide in aqueous solutions (≤ 5%). Perform this entire procedure in a fume hood behind a safety shield.
Materials:
-
Aqueous azide waste
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Starch-iodide paper
Procedure:
-
Place the aqueous azide solution in a three-necked flask equipped with a stirrer and an addition funnel.
-
With stirring, add a 20% solution of sodium nitrite. Use approximately 1.5 g of NaNO₂ for every 1 g of sodium azide estimated to be in the waste (a 40% excess).
-
Crucially , after adding the nitrite, slowly and dropwise add 20% sulfuric acid from the addition funnel until the solution is acidic to pH paper. The order of addition is critical. Adding acid before the nitrite will generate large amounts of highly toxic and explosive hydrazoic acid (HN₃).
-
Stir the mixture until the evolution of brown nitrogen oxide gases ceases.
-
Test the solution with starch-iodide paper. A blue color indicates that excess nitrite is present and the decomposition of azide is complete.
-
Once decomposition is confirmed, neutralize the solution to a pH between 6 and 9 with a base (e.g., dilute sodium hydroxide) before disposal according to your institution's guidelines.
Section 5: Visualizations
Decomposition Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. This compound, 94% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Chemical Descriptors for a Large-Scale Study on Drop-Weight Impact Sensitivity of High Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Work-up Procedures for Benzyl Azide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl azide.
Safety First: Handling this compound
Warning: this compound is a potentially explosive compound and should be handled with extreme caution. It is also a highly reactive and toxic substance. Always consult the Safety Data Sheet (SDS) before use and work in a well-ventilated fume hood.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[1]
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.[2][3][4][5] It is incompatible with strong acids and reducing agents.[1]
-
Handling: Avoid inhalation, and contact with skin and eyes.[1][2] Use non-sparking tools and take precautionary measures against static discharge.[1][3][4] Do not use metal spatulas for weighing or transferring azides.[5]
-
Scale: Exercise additional caution when scaling up reactions. It is recommended to have a prior review and approval process for scaling up experiments involving azides.[5]
-
Work-up: Do not concentrate azide-containing reaction mixtures by rotary evaporation or distillation, as this can lead to explosive decomposition.[5]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" Reaction) and the Staudinger Reduction.
Issue 1: Low or No Product Yield in CuAAC (Click) Reaction
Possible Causes and Solutions:
-
Cause: Oxidation of the Copper(I) catalyst to the inactive Copper(II) species.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[4] If using a Cu(II) salt (like CuSO₄), ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is used to generate the active Cu(I) species in situ.
-
-
Cause: Impure starting materials.
-
Solution: Purify the this compound and the alkyne before use. This compound can be purified by passing it through a short column of silica gel.[4]
-
-
Cause: Presence of water in the reaction medium.
-
Solution: While some CuAAC reactions are tolerant to aqueous conditions, high concentrations of water can negatively impact the yield.[2] If using an organic solvent, ensure it is dry.
-
-
Cause: Inefficient catalyst system.
-
Solution: The choice of copper source and ligands can significantly impact the reaction rate and yield. Experiment with different copper sources (e.g., CuI, CuBr) and ligands (e.g., TBTA, THPTA) to find the optimal conditions for your specific substrates.
-
Issue 2: Difficulty in Purifying the Product from a Staudinger Reduction
Problem: The primary challenge in the work-up of a Staudinger reduction is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often has similar solubility and chromatographic behavior to the desired amine product.
Solutions:
-
Crystallization/Precipitation: TPPO is poorly soluble in nonpolar solvents like hexanes, pentane, and cyclohexane, and also in cold diethyl ether.[3][6]
-
After the reaction is complete, concentrate the mixture.
-
Add a minimal amount of a solvent in which your product is soluble but TPPO is not (e.g., cold diethyl ether or a mixture of ether and hexanes).
-
The TPPO should precipitate and can be removed by filtration. This process may need to be repeated.[7]
-
-
Acid-Base Extraction (for basic amine products like benzylamine):
-
Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while the neutral TPPO remains in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer (e.g., with NaOH) to deprotonate the amine.
-
Extract the aqueous layer with an organic solvent to recover the purified amine.
-
-
Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts.
-
Silica Gel Plug Filtration: For relatively non-polar products, a quick filtration through a plug of silica gel can be effective.
Frequently Asked Questions (FAQs)
Q1: My this compound appears as a pale yellow liquid. Is it still usable? A: Yes, this compound is often described as a colorless to pale yellow liquid.[5] However, a significant change in color could indicate decomposition, and it may be prudent to purify it before use, for example, by passing it through a short plug of silica gel.
Q2: How do I quench a reaction that used sodium azide to synthesize this compound? A: Excess sodium azide must be quenched carefully in a fume hood, as acidification produces highly toxic and explosive hydrazoic acid (HN₃). A common method is the addition of an aqueous solution of sodium nitrite, followed by the slow, dropwise addition of an acid (e.g., sulfuric acid) until the solution is acidic and gas evolution ceases.[9][10] The order of addition is critical.[9]
Q3: Can I monitor the progress of my click reaction? A: Yes, Thin Layer Chromatography (TLC) is a simple way to monitor the consumption of the starting materials (this compound and the alkyne). For more detailed analysis, techniques like GC-MS or ¹H NMR can be used to track the disappearance of starting material signals and the appearance of the triazole product signals.
Q4: My Staudinger reaction seems to have stalled (no more nitrogen evolution). What should I do? A: The initial reaction of the azide with the phosphine to form the phosphazide is usually fast, with vigorous nitrogen evolution.[7] If this has stopped, the first stage is likely complete. The next step is the hydrolysis of the intermediate iminophosphorane. Ensure that water is present in the reaction mixture to facilitate this hydrolysis to the final amine product.[3][10][11][12]
Q5: I am getting a mixture of regioisomers in my azide-alkyne cycloaddition. Why? A: The thermal (uncatalyzed) Huisgen 1,3-dipolar cycloaddition often produces a mixture of 1,4- and 1,5-disubstituted triazoles. To achieve high regioselectivity, a catalyst is necessary.
-
For 1,4-disubstituted triazoles: Use a Copper(I) catalyst (CuAAC).
-
For 1,5-disubstituted triazoles: Use a Ruthenium-based catalyst (RuAAC), such as [Cp*RuCl] complexes.
Data Presentation
Table 1: Typical Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| This compound (equiv.) | Alkyne | Alkyne (equiv.) | Copper Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1.15 | Phenylacetylene | 1 | CuI | 1 | Cyrene™ | 30 | 1 | >99 | [2] |
| 1 | Phenylacetylene | 1.05 | Cp*RuCl(COD) | 1 | 1,2-Dichloroethane | 45 | 0.5 | 90-92 | [4] |
| 1 | Phenylacetylene | 1 | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | Neat | RT | 5 min | >99 | [6] |
| 1.2 | Various Alkynes | 1 | CuI on Carbon | 0.005 | Water | RT | 6 | 90-98 |
Table 2: Conditions for Staudinger Reduction of this compound to Benzylamine
| This compound (equiv.) | Phosphine Reagent | Phosphine (equiv.) | Solvent | Temp. | Time | Notes |
| 1 | Triphenylphosphine | 1-1.2 | THF, then H₂O | RT | Varies | The reaction is typically fast. The main challenge is the removal of triphenylphosphine oxide.[12] |
| 1 | Tributylphosphine | 1-1.2 | THF, then H₂O | RT | Varies | Tributylphosphine oxide is sometimes easier to remove than TPPO. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzyl Bromide
This protocol is adapted from a standard procedure for nucleophilic substitution.
-
Dissolution: Dissolve benzyl bromide (1.0 eq.) in dimethyl sulfoxide (DMSO).
-
Addition of Azide: Add sodium azide (1.5 eq.) to the solution.
-
Reaction: Stir the mixture overnight at room temperature.
-
Quenching: Slowly and carefully add water to the reaction mixture (Note: this can be exothermic).
-
Extraction: Extract the aqueous mixture with diethyl ether (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield this compound as an oil.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
-
Mixing Reagents: In a reaction vessel, combine this compound (1.2 eq.), the terminal alkyne (1.0 eq.), and the copper catalyst (e.g., CuI on carbon, 0.005 eq.).
-
Solvent Addition: Add water as the solvent.
-
Reaction: Stir the mixture at room temperature for approximately 6 hours, monitoring by TLC.
-
Work-up: Upon completion, extract the product with diethyl ether.
-
Catalyst Removal: The heterogeneous catalyst can be separated by filtration.
-
Purification: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the pure 1,2,3-triazole product.
Protocol 3: Staudinger Reduction of this compound
This protocol describes the reduction of an azide to a primary amine.[7][11]
-
Reaction Setup: Dissolve this compound in a suitable solvent like THF or cyclopentyl methyl ether (CPME).
-
Phosphine Addition: Add triphenylphosphine (PPh₃). Nitrogen gas evolution should be observed immediately.
-
Reaction: Stir the reaction at room temperature until gas evolution ceases.
-
Hydrolysis: Quench the reaction by adding water to hydrolyze the intermediate iminophosphorane.
-
Work-up and Purification:
-
Dilute the mixture with diethyl ether.
-
Follow one of the purification strategies outlined in the Troubleshooting Guide (Issue 2) to remove the triphenylphosphine oxide byproduct. For example, perform an acid-base extraction to isolate the basic benzylamine.
-
Visualizations
Experimental and Logical Workflows
References
- 1. echemi.com [echemi.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Staudinger Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Benzyl Azide and Other Organic Azides
For researchers, scientists, and drug development professionals, the azide functional group is a cornerstone of modern chemical synthesis, enabling powerful transformations like cycloadditions, ligations, and reductions. The choice of azide, however, is critical, as its reactivity is highly dependent on its molecular structure. This guide provides an objective comparison of the reactivity of benzyl azide with other common organic azides, supported by experimental data, to inform substrate selection and reaction optimization.
Executive Summary
This compound serves as a versatile and moderately reactive building block. It is generally more reactive than simple, unactivated alkyl azides in Staudinger ligations but can be slower than sterically unhindered primary alkyl azides in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Compared to aryl azides, this compound's reactivity is distinct: it is significantly more reactive in the Staudinger ligation due to a different rate-determining step, while in CuAAC, its reactivity relative to aryl azides is highly dependent on the specific catalyst and conditions employed. Electron-withdrawing or -donating groups on the benzyl ring or on other aryl azides can further modulate these reactivity trends.
Data Presentation: Comparative Reactivity
The following tables summarize quantitative and qualitative data on the relative reactivity of this compound versus other organic azides in key chemical transformations.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Azide Substrate | Alkyne Substrate | Catalyst System (mol%) | Solvent | Time | Conversion/Yield | Relative Reactivity | Reference |
| This compound | Phenylacetylene | [Cu₂(μ-Br)₂(L)]₂ (0.5%) | Neat | 5 min | >98% | Benchmark | [1] |
| Phenyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(L)]₂ (0.5%) | Neat | 30 min | >98% | Slower | [1] |
| This compound | Phenylacetylene | CuI (1%) / Et₃N | Cyrene™ | 4 h | >99% | Benchmark | [2] |
| Ethyl 2-azidoacetate | 1-Hexyne | [Cu(PPh₃)₂]NO₃ (0.5%) | Toluene | < 40 min | High | Faster | [3] |
| This compound | Phenylacetylene | [Cu(PPh₃)₂]NO₃ (0.5%) | Toluene | 40 min | 96% | Slower | [4] |
| Primary Alkyl Azide | Propargyl Alcohol | CuBr | DMF-d₇ | - | Fast | Generally Faster | [3] |
| Secondary Alkyl Azide | Propargyl Alcohol | CuBr | DMF-d₇ | - | Slower | Slower than Primary | [3] |
Note: Reactivity is influenced by steric hindrance and electronic effects. Azides with electron-withdrawing groups and less steric congestion tend to react faster.[3]
Table 2: Staudinger Ligation & Reduction
| Azide Substrate | Phosphine Reagent | Reaction Type | Solvent | Time to Completion | Second-Order Rate Constant (k₂) | Relative Reactivity | Reference |
| This compound | Phosphine 7 | Ligation | CD₃CN / 5% H₂O | < 35 min | (2.5 ± 0.2) x 10⁻³ M⁻¹s⁻¹ | Very Fast | [5] |
| Phenyl Azide | Phosphine 7 | Ligation | CD₃CN / 5% H₂O | > 24 h | Not Reported | Very Slow | [5] |
| p-Methoxyphenyl Azide | Phosphine 7 | Ligation | CD₃CN / 5% H₂O | ~ 8 h | Not Reported | Slow | [5] |
| p-Nitrophenyl Azide | Phosphine 7 | Ligation | CD₃CN / 5% H₂O | > 48 h | Not Reported | Extremely Slow | [5] |
| Glycyl Azide | (Diphenylphosphino)methanethiol | Ligation | DMF/D₂O | - | 7.7 x 10⁻³ M⁻¹s⁻¹ | Fast | [6][7] |
| Alanyl Azide | (Diphenylphosphino)methanethiol | Ligation | Dioxane | - | 2.1 x 10⁻³ M⁻¹s⁻¹ | Fast (slower than Gly) | [7] |
| Aromatic Azides | o-(SO₂NH₂)C₆H₄PPh₂ | Reduction | Anhydrous | - | - | Fast | [8][9] |
| Aliphatic Azides | o-(SO₂NH₂)C₆H₄PPh₂ | Reduction | Anhydrous | Slower (req. heat) | - | Slower than Aryl | [8][9] |
Phosphine 7 is a specific triarylphosphine with an ortho-ester group used for mechanistic studies.
Key Reactivity Differences Explained
-
Staudinger Ligation : A significant mechanistic divergence exists between alkyl/benzyl azides and aryl azides. For this compound, the rate-determining step is the initial nucleophilic attack of the phosphine on the terminal nitrogen of the azide.[6] In contrast, for aryl azides, the subsequent collapse of the intermediate aza-ylide is rate-limiting, a step which is slowed by the electronic stabilization from the aromatic ring.[5] This results in this compound reacting orders of magnitude faster than aryl azides in the Staudinger ligation.
-
CuAAC Reaction : The reactivity in CuAAC is more complex and depends on a balance of steric and electronic factors. While phenyl azide is often sterically less hindered than this compound, the reaction with this compound can be faster under certain catalytic conditions.[1] For alkyl azides, primary azides react faster than secondary ones, and electron-withdrawing substituents accelerate the reaction.[3]
-
Reduction to Amines : The reduction of azides to primary amines is a fundamental transformation. Generally, aliphatic azides are less electrophilic and their reduction can be slower, sometimes requiring elevated temperatures compared to the reduction of aryl azides.[8]
Experimental Protocols
The following protocols are designed to allow for the direct comparison of azide reactivity under standardized conditions.
Protocol 1: Synthesis of this compound
This procedure is adapted from established methods for the nucleophilic substitution of benzyl halides.[10]
-
Dissolution : Dissolve benzyl bromide (1.0 eq., e.g., 16.8 mmol, 2.0 mL) in 40 mL of dimethyl sulfoxide (DMSO).
-
Addition : Add sodium azide (1.5 eq., e.g., 25.3 mmol, 1.64 g) to the solution.
-
Reaction : Stir the mixture vigorously at room temperature overnight (approx. 16 hours).
-
Quenching & Extraction : Slowly add water (75 mL) to the reaction mixture. Extract the aqueous phase with diethyl ether (3 x 150 mL).
-
Workup : Combine the organic layers, wash with brine (2 x 150 mL), and dry over anhydrous sodium sulfate.
-
Isolation : Remove the solvent under reduced pressure to yield this compound as a clear oil. Confirm purity via ¹H NMR and IR spectroscopy (strong azide stretch ~2090 cm⁻¹).[10]
-
Safety Note : Organic azides are potentially explosive. Always handle with appropriate personal protective equipment (PPE) behind a blast shield. Avoid heating and contact with strong acids or reducing agents.[11]
-
Protocol 2: Comparative Kinetic Analysis of CuAAC via ¹H NMR
-
Stock Solutions : Prepare 0.5 M stock solutions in DMSO-d₆ for each azide to be tested (e.g., this compound, phenyl azide, 1-azidohexane) and the alkyne (e.g., phenylacetylene). Prepare a 0.1 M stock solution of a non-reactive internal standard (e.g., mesitylene).
-
Catalyst Preparation : Prepare a catalyst/ligand solution by dissolving copper(I) bromide (CuBr, 0.05 eq.) and N,N,N',N',N''-Pentamethyldiethylenetriamine (PMDETA, 0.05 eq.) in DMSO-d₆.
-
Reaction Setup : In an NMR tube, combine the alkyne stock solution (1.0 eq., e.g., 200 µL), the azide stock solution (1.0 eq., 200 µL), and the internal standard stock solution (100 µL).
-
Initiation & Monitoring : Acquire an initial ¹H NMR spectrum (t=0). Inject the catalyst solution (e.g., 50 µL) into the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular intervals (e.g., every 5 minutes for 1 hour, then every 30 minutes).
-
Data Analysis : Determine the reaction conversion by integrating the signal of a disappearing reactant proton (e.g., the acetylenic proton of phenylacetylene) relative to the constant signal of the internal standard. Plot conversion versus time to determine initial reaction rates.
Protocol 3: Comparative Kinetic Analysis of Staudinger Ligation via ³¹P NMR
This protocol is adapted from established methods for monitoring the Staudinger ligation.[6]
-
Stock Solutions : Prepare stock solutions in a suitable solvent (e.g., CD₃CN with 5% v/v H₂O) for the phosphine reagent (e.g., triphenylphosphine, 0.1 M) and each azide to be tested (e.g., this compound, phenyl azide, 1.0 M). Prepare a stock solution of an internal standard (e.g., triphenylphosphine oxide, 0.05 M).
-
Reaction Setup : In an NMR tube, combine the phosphine stock solution (e.g., 400 µL) and the internal standard (100 µL).
-
Initiation & Monitoring : Acquire an initial ³¹P NMR spectrum (t=0). Add the azide stock solution (e.g., 100 µL), mix, and immediately begin acquiring ³¹P NMR spectra at regular intervals. The disappearance of the starting phosphine signal and the appearance of the phosphine oxide product signal should be monitored.
-
Data Analysis : Integrate the reactant and product signals relative to the internal standard to determine concentration over time. Plot the natural log of the phosphine concentration versus time to determine the pseudo-first-order rate constant (k_obs). The second-order rate constant can be calculated by k₂ = k_obs / [Azide].
Visualizing Reaction Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of the chemical processes and experimental designs discussed.
Caption: Mechanism of the Staudinger Reaction/Ligation.
Caption: Simplified catalytic cycle for CuAAC.
Caption: Experimental workflow for comparing azide reactivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 5. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raineslab.com [raineslab.com]
- 7. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. researchgate.net [researchgate.net]
Benzyl Azide vs. Alkyl Azides in CuAAC Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, has revolutionized the synthesis of complex molecular architectures due to its high efficiency, selectivity, and biocompatibility.[1] A crucial component of this reaction is the azide functionality. The choice of the azide's substituent, be it a benzyl group or a simple alkyl chain, can influence reaction kinetics and overall efficiency. This guide provides an objective, data-driven comparison of the performance of benzyl azide versus alkyl azides in CuAAC reactions, offering researchers valuable insights for experimental design.
Performance Comparison: this compound vs. Alkyl Azides
The reactivity of an azide in a CuAAC reaction is generally influenced by both steric and electronic factors.[2] While the CuAAC reaction is known for its broad substrate scope and tolerance of various functional groups, the structure of the azide can have a discernible impact on reaction rates and yields.[3]
This compound:
This compound is a widely used azide in CuAAC reactions, often serving as a benchmark substrate.[4] Its reactivity is generally considered to be robust, leading to high yields of the corresponding 1,4-disubstituted 1,2,3-triazole product under standard CuAAC conditions.[4] The presence of the phenyl group introduces steric bulk adjacent to the azide, which is larger than that of simple primary alkyl azides.
Alkyl Azides:
Simple primary alkyl azides are also common substrates in CuAAC reactions. Generally, the reaction is not significantly affected by the steric and electronic properties of the groups attached to the azide.[3] Primary, secondary, and even tertiary alkyl azides can react efficiently with a variety of terminal alkynes.[3] However, subtle differences in reactivity can be observed.
Key Comparative Insights from Experimental Data:
-
Steric Hindrance: Phenyl azide, which is more sterically demanding than this compound, has been observed to react more slowly in CuAAC reactions.[5] This suggests that increasing steric bulk on the azide can have a retarding effect on the reaction rate.
-
Electronic Effects: In some cases, azides with substituents capable of electron-delocalization have shown an increased reaction rate compared to this compound. This enhancement is attributed to the electronic properties of the azide, which can overcome potential steric penalties.[5]
-
General Robustness: Despite these subtle differences, both this compound and simple alkyl azides are generally considered to be highly efficient reactants in CuAAC, often leading to quantitative or near-quantitative yields.[3][4]
Quantitative Data Summary
The following table summarizes the performance of this compound and other azides in CuAAC reactions as reported in various studies. It is important to note that direct comparison of reaction times and yields can be influenced by differing reaction conditions, catalysts, and substrates.
| Azide | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time | Conversion/Yield | Reference |
| This compound | Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 25 | 5 min | 100% Conversion | [5] |
| This compound | Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (50 ppm) | Neat | 25 | 24 h | >90% Conversion | [5] |
| This compound | Hex-1-yne | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 25 | 3 h | Full Conversion | [5] |
| This compound | Phenylacetylene | CuI (1 mol%) / Et₃N | Cyrene™ | 30 | 12 h | High Yield | [6] |
| Phenyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 25 | 30 min | Efficient Conversion | [5] |
| Phenyl Azide | Hex-1-yne | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 25 | 30 min | Quantitative Yield | [5] |
Experimental Protocols
Below are detailed methodologies for performing a typical CuAAC reaction.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Azide (e.g., this compound or an alkyl azide)
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a co-solvent like t-BuOH, or an organic solvent like DMF or DMSO)
-
Optional: A copper(I)-stabilizing ligand (e.g., TBTA, THPTA)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.5 equivalents) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equivalents) in water. If a ligand is used, it is typically pre-mixed with the CuSO₄ solution.
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution (or the pre-formed catalyst/ligand complex).
-
Reaction Monitoring: The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1 to 24 hours.
-
Work-up and Purification: Once the reaction is complete, the product can be isolated by various methods depending on its properties and the solvent used. For aqueous reaction mixtures, the product may be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caution: Organic azides, especially small, low-molecular-weight ones, can be explosive and should be handled with care. It is recommended to handle them in solution and avoid isolation of the pure azide whenever possible.[3]
Reaction Mechanism and Visualization
The generally accepted mechanism for the CuAAC reaction involves a catalytic cycle with copper(I) as the active species.
Figure 1. Catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 5. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
A Comparative Guide to Alternatives for Benzyl Azide in Bioconjugation
In the realm of bioconjugation, the azide functional group, particularly in the form of benzyl azide, has been a cornerstone for attaching probes, drugs, and other molecules to biomolecules through reactions like the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, the limitations of these methods, including the potential cytotoxicity of copper catalysts and the relatively slow kinetics of the Staudinger ligation, have spurred the development of a new generation of bioorthogonal chemistries.[1][2] This guide provides a comprehensive comparison of the leading alternatives to this compound-based bioconjugation, focusing on their performance, experimental protocols, and underlying mechanisms.
This guide is intended for researchers, scientists, and drug development professionals seeking to employ the most effective and robust bioconjugation strategies in their work.
Key Alternatives to this compound Chemistry
The most prominent alternatives to traditional azide-alkyne click chemistry are the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Photo-Induced Cycloadditions ("Photoclick Chemistry"). Each of these methodologies offers distinct advantages in terms of reaction speed, biocompatibility, and experimental setup.
Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation
The IEDDA reaction, particularly the ligation between tetrazines and strained alkenes (dienophiles), has emerged as one of the fastest bioorthogonal reactions currently available.[2][3] This catalyst-free reaction proceeds with exceptional kinetics, making it ideal for in vivo applications and for labeling low-abundance biomolecules.[4][5]
Mechanism of Action
The IEDDA reaction is a [4+2] cycloaddition between an electron-poor diene (the tetrazine) and an electron-rich dienophile (the strained alkene).[6][7] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine product, which can then oxidize to a pyridazine.[7]
Figure 1. Mechanism of the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
Performance Data
The reaction rates of IEDDA are highly dependent on the specific tetrazine and dienophile used. Electron-withdrawing groups on the tetrazine and increased ring strain in the dienophile generally lead to faster kinetics.[8]
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene (TCO) | ~2,000 - 30,000 | [9][10] |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | ~300 | [9] |
| 3,6-diphenyl-s-tetrazine | TCO | ~3.1 | [10] |
| 3,6-di-(2-pyridyl)-s-tetrazine | Bicyclononyne (BCN) | ~1.9 | [1] |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | ~1.0 | [11] |
| H-Tetrazine | d-TCO | 366,000 | [12] |
| H-Tetrazine | s-TCO | 3,300,000 | [12] |
Experimental Protocol: Protein Labeling with a Tetrazine Dye
This protocol describes the labeling of a protein containing a trans-cyclooctene (TCO) unnatural amino acid with a tetrazine-functionalized fluorescent dye.
-
Protein Preparation: Express and purify the TCO-containing protein of interest according to standard protocols. Prepare a stock solution of the protein (e.g., 100 µM in PBS, pH 7.4).
-
Dye Preparation: Prepare a stock solution of the tetrazine-functionalized dye (e.g., 1 mM in DMSO).
-
Labeling Reaction:
-
To 100 µL of the protein solution (100 µM), add 1.1 µL of the tetrazine-dye stock solution (1 mM) to achieve a final dye concentration of approximately 1.1 equivalents.
-
Incubate the reaction mixture at room temperature for 5-30 minutes. The reaction is often complete within minutes due to the fast kinetics.[13]
-
-
Purification: Remove the excess, unreacted dye using a desalting column (e.g., PD-10) or spin filtration, following the manufacturer's instructions.
-
Analysis: Confirm the labeling efficiency by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.
Limitations and Challenges
A significant challenge with IEDDA chemistry is the trade-off between the reactivity and stability of the tetrazine component; highly reactive tetrazines tend to be less stable in aqueous environments.[2][14] They can be susceptible to degradation by nucleophiles.[] Similarly, some highly strained dienophiles like trans-cyclooctenes can be prone to isomerization to their less reactive cis-isomers.[2][7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry that utilizes a strained cyclooctyne to react with an azide. This reaction is highly bioorthogonal and has been widely adopted for in vivo labeling due to the absence of a toxic metal catalyst.[16]
Mechanism of Action
SPAAC is a [3+2] dipolar cycloaddition between a 1,3-dipole (the azide) and a dipolarophile (the strained alkyne). The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed without a catalyst.[3] The reaction forms a stable triazole linkage.[]
Figure 2. Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Performance Data
The kinetics of SPAAC are generally slower than IEDDA reactions but can be tuned by modifying the structure of the cyclooctyne.[17]
| Cyclooctyne Derivative | Second-Order Rate Constant (k₂) with this compound (M⁻¹s⁻¹) | Reference |
| Bicyclononyne (BCN) | 0.14 - 0.6 | [11][17] |
| Dibenzocyclooctyne (DBCO) | ~0.1 - 0.3 | [17][18] |
| DIBAC | 0.31 | [19] |
| DIFO | 0.076 | [19] |
| BARAC | ~0.9 | [18] |
| m[9+1]CPP | 9.6 x 10⁻³ | [11] |
| [9+1]CPP | 2.2 x 10⁻³ | [11] |
Experimental Protocol: Cell Surface Labeling via SPAAC
This protocol outlines the labeling of cell surface glycoproteins metabolically engineered to display azide groups with a cyclooctyne-functionalized fluorophore.[4]
-
Metabolic Labeling: Culture cells in a medium supplemented with an azide-containing sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) for 2-3 days to allow for its incorporation into cell surface glycans.
-
Cell Preparation: Gently wash the cells with PBS (pH 7.4) to remove any un-incorporated azido sugar.
-
Labeling Reaction:
-
Prepare a solution of the cyclooctyne-fluorophore conjugate (e.g., DBCO-dye) in a cell culture medium (e.g., 25-50 µM).
-
Incubate the cells with the labeling solution for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells three times with PBS to remove the excess fluorescent probe.
-
Analysis: Visualize the labeled cells using fluorescence microscopy.
Limitations and Challenges
The primary limitation of SPAAC is its slower reaction kinetics compared to IEDDA, which may necessitate higher concentrations of reactants or longer reaction times.[14] The synthesis of some highly reactive strained cyclooctynes can be complex and synthetically challenging.[16]
Photo-Induced Cycloadditions (Photoclick Chemistry)
Photoclick chemistry utilizes light to trigger a bioorthogonal reaction, offering exceptional spatiotemporal control.[20] A common example is the photo-induced cycloaddition between a tetrazole and an alkene.[1]
Mechanism of Action
Upon irradiation with UV or visible light, the tetrazole undergoes a cycloreversion to generate a highly reactive nitrile imine intermediate, with the release of nitrogen gas. This intermediate then rapidly undergoes a [3+2] cycloaddition with an alkene to form a fluorescent pyrazoline product.[4][21]
Figure 3. Mechanism of Photo-Induced Tetrazole-Alkene Cycloaddition.
Performance Data
The reaction rates and quantum yields of photoclick reactions are dependent on the specific tetrazole and alkene used, as well as the wavelength and intensity of the light source.[9][21]
| Tetrazole Derivative | Alkene | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Quantum Yield (Φ) | Reference |
| 2,5-diphenyltetrazole | 4-penten-1-ol | ~30 - 60 | ~0.006 - 0.04 | [2][21] |
| Oligothiophene-based tetrazole | 4-penten-1-ol | ~619 | 0.16 | [21] |
| Naphthalene-derived tetrazole | Norbornene | - | - | [20] |
| Pyrene-tetrazole | Strained Alkenes | 2730 - 6800 | - | [22] |
| p-aminophenyl-tetrazole | Spiro[2.3]hex-1-ene | 7300 | - | [9] |
Experimental Protocol: Photo-Labeling of Proteins
This protocol describes the labeling of a protein containing an alkene-bearing unnatural amino acid with a tetrazole-functionalized probe.[2]
-
Protein and Probe Preparation: Prepare stock solutions of the alkene-containing protein (e.g., 10 µM in PBS, pH 7.4) and the tetrazole probe (e.g., 100 µM in PBS/acetonitrile).
-
Labeling Reaction:
-
Mix the protein and probe solutions in a quartz cuvette or a UV-transparent plate.
-
Irradiate the mixture with a UV lamp (e.g., 302 nm or 365 nm) for a specified time (e.g., 1-10 minutes) with stirring. The optimal irradiation time should be determined empirically.
-
-
Analysis: Monitor the reaction progress by measuring the fluorescence of the pyrazoline product. Further analysis can be performed by SDS-PAGE with in-gel fluorescence scanning.
Limitations and Challenges
A major limitation of photoclick chemistry is the requirement for UV light, which can be damaging to living cells and can cause off-target reactions.[20] While efforts are being made to develop tetrazoles that can be activated by visible light, many systems still rely on UV irradiation.[21] The reactive nitrile imine intermediate can also react with nucleophiles present in the biological environment, leading to side products.[19]
Comparison Summary
| Feature | IEDDA (Tetrazine Ligation) | SPAAC | Photo-Induced Cycloaddition |
| Reaction Rate | Very fast to extremely fast (10² - 10⁶ M⁻¹s⁻¹) | Moderate to fast (10⁻³ - 1 M⁻¹s⁻¹) | Fast upon photoactivation (can reach >10³ M⁻¹s⁻¹) |
| Biocompatibility | Excellent (catalyst-free) | Excellent (catalyst-free) | Good (potential for phototoxicity with UV light) |
| Stability of Reactants | Tetrazines can be unstable; strained alkenes can isomerize | Generally stable | Tetrazoles and alkenes are stable until photoactivation |
| Stability of Linkage | Dihydropyridazine/pyridazine linkage is generally stable | Triazole linkage is highly stable | Pyrazoline linkage is stable |
| Control | Temporal control is limited by mixing | Temporal control is limited by mixing | Excellent spatiotemporal control with light |
| Key Advantage | Unparalleled reaction speed | High bioorthogonality and stable linkage | Spatiotemporal control |
| Key Disadvantage | Reactant stability can be a concern | Slower kinetics than IEDDA | Requirement for a light source, potential phototoxicity |
Conclusion
The field of bioconjugation has moved beyond the classical azide-alkyne cycloadditions, offering a diverse toolkit of bioorthogonal reactions. The choice of an alternative to this compound depends on the specific application.
-
IEDDA (tetrazine ligation) is the method of choice for applications requiring extremely fast kinetics, such as in vivo imaging with short-lived probes.
-
SPAAC offers a robust and reliable method for bioconjugation with excellent biocompatibility and the formation of a highly stable linkage, making it a workhorse for many applications in cell biology and drug delivery.
-
Photo-induced cycloadditions provide an unmatched level of control, allowing for precise spatial and temporal activation of the conjugation reaction, which is invaluable for studying dynamic biological processes.
By understanding the performance, protocols, and limitations of each of these powerful techniques, researchers can select the optimal strategy to advance their scientific and therapeutic goals.
References
- 1. Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved photo-induced fluorogenic alkene-tetrazole reaction for protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 8. Immobilization of Photoimmunoconjugates on Nanoparticles Leads to Enhanced Light-activated Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sterically shielded tetrazoles for fluorogenic photoclick reaction: Tuning cycloaddition rate and product fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Light-induced efficient and residue-selective bioconjugation of native proteins via indazolone formation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10154K [pubs.rsc.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Photo-induced conjugation of tetrazoles to modified and native proteins [ouci.dntb.gov.ua]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 17. Sterically shielded tetrazoles for a fluorogenic photoclick reaction: tuning cycloaddition rate and product fluorescence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Tetrazole Photoclick Chemistry: Reinvestigating Its Suitability as a Bioorthogonal Reaction and Potential Applications. | Semantic Scholar [semanticscholar.org]
- 20. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Validation of Triazole Formation from Benzyl Azide
The formation of 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely utilized reaction in drug development, bioconjugation, and materials science.[1][2][3] The reaction's efficiency and specificity necessitate robust analytical methods for validating the formation of the triazole ring. This guide provides a comparative overview of common spectroscopic techniques used to confirm the successful synthesis of 1,2,3-triazoles from benzyl azide, supported by experimental data and detailed protocols.
Comparison of Spectroscopic Validation Techniques
The transformation of this compound and a terminal alkyne into a 1,4-disubstituted 1,2,3-triazole can be reliably monitored and confirmed using a suite of spectroscopic methods. Each technique provides unique and complementary information regarding the chemical structure of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive method for the structural elucidation of the triazole product. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR Spectroscopy: The most telling evidence for triazole formation in ¹H NMR is the appearance of a new singlet corresponding to the C5-proton of the triazole ring, typically in the range of 7.5 to 8.7 ppm.[4][5] Concurrently, the signal for the acetylenic proton of the starting alkyne (around 4.42 ppm) disappears, providing a clear indication of reaction completion.[4]
¹³C NMR Spectroscopy: In ¹³C NMR, the formation of the triazole is confirmed by the appearance of signals for the C4 and C5 carbons of the triazole ring. The C5 carbon signal typically appears between 122 and 127 ppm, while the C4 carbon signal is observed further downfield, between 139 and 149 ppm.[5]
| Spectroscopic Data | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound (Starting Material) | ~4.35 (CH₂) | - |
| Phenylacetylene (Starting Material) | ~4.42 (alkynyl-H) | - |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole (Product) | ~5.55 (CH₂), ~7.75 (triazole-H) | ~51.7 (CH₂), ~126.9-129.4 (aromatic C), ~133.2 (triazole C5), ~138.1 (triazole C4) |
Note: Chemical shifts can vary depending on the solvent and substituents.[4][6]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for monitoring the reaction's progress by observing the disappearance of the characteristic azide vibrational band. The azide group (-N₃) exhibits a strong, sharp absorption peak around 2100 cm⁻¹, which is absent in the spectrum of the purified triazole product.[7]
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Observation |
| Azide (-N₃) in this compound | ~2100 | Disappears upon reaction completion. |
| Terminal Alkyne (C≡C-H) Stretch | ~3300 | Disappears upon reaction completion. |
| Triazole Ring | Various subtle peaks | Appearance of new peaks in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized triazole. The mass spectrum will show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the product.[8][9] Fragmentation patterns can also provide structural information, though they are often complex for triazoles.[9]
| Compound | Molecular Formula | Calculated Molecular Weight | Observed m/z ([M+H]⁺) |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | C₁₅H₁₃N₃ | 235.11 | 236.1188 |
Data from a high-resolution mass spectrometry (HRMS) analysis.[10]
Alternative Synthetic Approaches
While the CuAAC reaction is the most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles, several alternative strategies exist, some of which are azide-free.[3][11] These methods include the reaction of hydrazones with primary amines and the use of diazo compounds.[3][12] The choice of synthetic route often depends on the desired substitution pattern and the tolerance of functional groups in the starting materials. For instance, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed to selectively produce 1,5-disubstituted triazoles.[13]
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and tert-butanol, or DMSO)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and phenylacetylene (1.0-1.2 eq) in the chosen solvent.
-
In a separate vial, prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol%).
-
Add the CuSO₄ solution to the reaction mixture.
-
Add an aqueous solution of sodium ascorbate (5-10 mol%) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.[14] The reaction is typically initiated by the addition of sodium ascorbate.[15]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent (e.g., ethyl acetate) followed by washing with water and brine.
-
The crude product is then purified, typically by recrystallization or column chromatography on silica gel.[13]
Sample Preparation for Spectroscopic Analysis
-
NMR: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
IR: The sample can be analyzed as a KBr pellet, a thin film on a salt plate, or using an ATR accessory.
-
MS: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electrospray ionization (ESI).
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic validation of triazole formation.
Caption: Workflow for triazole synthesis and validation.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Protocols [baseclick.eu]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. wisdomlib.org [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 13. rsc.org [rsc.org]
- 14. broadpharm.com [broadpharm.com]
- 15. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Comparison of Benzyl Azide Click Reactions for Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the choice of bioorthogonal ligation chemistry is critical for the success of their experiments. The "click" reaction, a concept introduced by K.B. Sharpless, has revolutionized this field by offering highly efficient and selective transformations. Among the various "click" reactions, the azide-alkyne cycloaddition is a cornerstone. This guide provides a quantitative analysis of the efficiency of a key reagent, benzyl azide, in the two most prominent forms of this reaction: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
This comparison guide delves into the quantitative aspects of this compound click reaction efficiency, presenting key performance data in structured tables. Detailed experimental protocols for the cited experiments are also provided to support researchers in replicating and adapting these methods.
Quantitative Data Summary
The efficiency of this compound click reactions is critically dependent on the chosen methodology (CuAAC vs. SPAAC) and the specific reaction partners and conditions. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
CuAAC reactions are known for their high rates and yields, driven by the catalytic action of copper(I). The reaction's efficiency is influenced by the nature of the alkyne, the catalyst system, solvent, and temperature.
| Alkyne Reactant | Catalyst System | Solvent | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |
| Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | Room Temp | 5 min | Quantitative | [1][2] |
| Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (25-50 ppm) | Neat | 50 | 24-48 h | 90-98% | [1] |
| para-substituted Phenylacetylenes | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (50 ppm) | Neat | Room Temp | 24 h | >90% | [1] |
| Hex-1-yne | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | Room Temp | 3 h | Quantitative | [1] |
| Phenylacetylene | CuI (1 mol%) | Cyrene™ | 30 | 0.5 h | ~100% | [3] |
| Various Alkynes | CuI (1 mol%) | Cyrene™ | 30 | 12 h | 50-96% | [3] |
| Phenylacetylene | {CuBr[PPh₂(OPh-2-OMe)]} (0.5 mol%) | Water | Room Temp | 3 h | >95% | [4] |
| Phenylacetylene | [Cu(PPh₃)₂]NO₃ (0.5 mol%) | Toluene | Room Temp | 40 min | 96% | [4] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound
SPAAC reactions offer a copper-free alternative, which is highly advantageous for in vivo applications where copper toxicity is a concern. The reaction rate is primarily dictated by the ring strain and electronic properties of the cyclooctyne reactant. This compound is a standard reagent used to benchmark the reactivity of new cyclooctynes.[5]
| Cyclooctyne Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) | Reference |
| Bicyclo[6.1.0]nonyne (BCN) | 0.15 | DMSO | 37 | [6] |
| [9+1]CPP | 2.2 x 10⁻³ | DMSO-d₆ | 25 | [7] |
| [11+1]CPP | 4.5 x 10⁻⁴ | DMSO-d₆ | 25 | [7] |
| fluor[11+1]CPP | 4.7 x 10⁻³ | DMSO-d₆ | 25 | [7] |
| m[9+1]CPP | 9.6 x 10⁻³ | DMSO-d₆ | 25 | [7] |
| DIBO | ~0.08 (estimated from data) | Methanol | 25 | [8] |
| DIBO-ketone | ~0.24 (estimated from data) | Methanol | 25 | [8] |
*CPP = cycloparaphenylene
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of quantitative studies. Below are protocols for key experiments in the analysis of this compound click reaction efficiency.
Protocol 1: Quantification of CuAAC Reaction Kinetics using GC Analysis
This protocol describes a general method for monitoring the progress of a CuAAC reaction between this compound and an alkyne using gas chromatography (GC).
Materials:
-
This compound
-
Alkyne (e.g., phenylacetylene)
-
Copper(I) catalyst (e.g., CuI or a Cu(I) complex)
-
Solvent (e.g., Cyrene™, Toluene, or neat)
-
Internal standard (e.g., mesitylene)
-
Anhydrous sodium sulfate
-
GC vials
-
Gas chromatograph with a suitable column (e.g., H-5MS 5% phenyl methyl silox) and FID detector
Procedure:
-
Reaction Setup: In a reaction vial under an inert atmosphere (e.g., argon), combine the alkyne (e.g., 0.5 mmol), this compound (e.g., 0.5 mmol), and the chosen solvent (if not neat).[1][2] Add a known amount of an internal standard (e.g., mesitylene).
-
Initiation: Add the copper(I) catalyst (e.g., 0.5 mol%) to the reaction mixture to initiate the reaction. Start a timer immediately.
-
Sampling: At predetermined time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and passing it through a small plug of silica gel or washing with aqueous ammonia to remove the copper catalyst. Dry the organic layer with anhydrous sodium sulfate.
-
GC Analysis: Prepare a sample for GC analysis by further diluting the quenched aliquot to an appropriate concentration. Inject the sample into the GC.
-
Data Analysis: Determine the concentrations of this compound and the triazole product by comparing their peak areas to the peak area of the internal standard.[1][2] Plot the concentration of this compound versus time to determine the reaction rate.
Protocol 2: Determination of SPAAC Second-Order Rate Constants by ¹H NMR
This protocol outlines the procedure for determining the second-order rate constant of a SPAAC reaction between this compound and a cyclooctyne using quantitative ¹H NMR spectroscopy.[7]
Materials:
-
This compound
-
Cyclooctyne derivative
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the cyclooctyne derivative (e.g., 5 mM) and the internal standard (e.g., dimethyl sulfone, 5 mM) in the deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the mixture to determine the initial concentration of the cyclooctyne relative to the internal standard.
-
Reaction Initiation: Add a known concentration of this compound (e.g., 2-12 equivalents) to the NMR tube.[7] Quickly mix the contents and place the tube in the NMR spectrometer maintained at a constant temperature (e.g., 25 °C).
-
Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: For each spectrum, determine the concentration of the reactants by integrating their characteristic peaks and comparing them to the integral of the internal standard. The disappearance of the starting materials and the appearance of the triazole product can be monitored.[7]
-
Rate Constant Calculation: Plot the natural logarithm of the ratio of the concentrations of the two reactants versus time. The slope of the resulting line will be proportional to the second-order rate constant (k₂). Alternatively, use appropriate integrated rate law equations for a second-order reaction to calculate k₂.
Visualizing the Workflow
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflows.
Caption: Workflow for CuAAC Kinetic Analysis.
Caption: Workflow for SPAAC Kinetic Analysis via NMR.
Caption: General Workflow for Bioconjugation.
References
- 1. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 4. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Benzyl Azide Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dipolar cycloaddition of benzyl azide with various dipolarophiles is a cornerstone of click chemistry, offering a robust method for the synthesis of 1,2,3-triazoles. The kinetic profile of these reactions is critical for their application in various fields, including drug development, materials science, and bioconjugation. This guide provides a comparative analysis of the kinetics of different this compound cycloaddition reactions, supported by experimental data and detailed protocols.
Quantitative Kinetic Data Comparison
The following tables summarize key kinetic parameters for various this compound cycloaddition reactions, allowing for a direct comparison of their efficiency under different catalytic conditions.
Table 1: Activation Energies for Copper(I)-Catalyzed Cycloaddition of this compound with Various Alkynes
| Alkyne | Activation Energy (Ea) in kJ/mol | Catalyst System | Solvent | Analytical Method | Reference |
| 4-Nitrophenylacetylene | 22.99 ± 0.13 | CuI | Not Specified | Microcalorimetry | [1][2] |
| Ethyl propiolate | 55.81 ± 0.74 | CuI | Not Specified | Microcalorimetry | [1][2] |
| 3-Butyn-2-one | 56.75 ± 0.65 | CuI | Not Specified | Microcalorimetry | [1][2] |
Table 2: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound
| Strained Alkyne | Second-Order Rate Constant (k) in M⁻¹s⁻¹ | Solvent | Analytical Method | Reference |
| DIBAC | 1.9 | MeOD or CD₃CN:D₂O | Not Specified | [3] |
| [9+1]CPP | Not Specified | Deuterated DMSO | Quantitative ¹H NMR | [4] |
| [11+1]CPP | Not Specified | Deuterated DMSO | Quantitative ¹H NMR | [4] |
| fluor[11+1]CPP | Not Specified | Deuterated DMSO | Quantitative ¹H NMR | [4] |
| m[9+1]CPP | Not Specified | Deuterated DMSO | Quantitative ¹H NMR | [4] |
Table 3: Calculated Activation Energies for Uncatalyzed (Thermal) Cycloaddition of this compound
| Dipolarophile | Activation Energy (Ea) in kJ/mol (Product 1) | Activation Energy (Ea) in kJ/mol (Product 2) | Computational Method | Solvent | Reference |
| Cinnamic acid | 65.98 | 66.30 | M062X/6-31g(d) | Gas Phase | [5] |
| Cinnamic acid | 66.86 | 66.90 | M062X/6-31g(d) | Heptane | [5] |
| Cinnamic acid | 67.26 | 67.34 | M062X/6-31g(d) | Diethyl ether | [5] |
| Cinnamic acid | 67.31 | 67.49 | M062X/6-31g(d) | THF | [5] |
| Cinnamic acid | 67.27 | 67.62 | M062X/6-31g(d) | Ethanol | [5] |
| Cinnamic acid | 67.26 | 67.64 | M062X/6-31g(d) | Acetonitrile | [5] |
| Cinnamic acid | 67.25 | 67.64 | M062X/6-31g(d) | DMSO | [5] |
| Cinnamic acid | 67.24 | 67.65 | M062X/6-31g(d) | Water | [5] |
| Cyclohex-2-en-1-one | Not Specified | Not Specified | CBS-4M | Gas Phase | [6] |
| Acrylic Acid | Not Specified | Not Specified | B3LYP/3-21G | Not Specified | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key kinetic experiments cited in the literature.
Microcalorimetry for Cu(I)-Catalyzed Cycloaddition
This method allows for the direct measurement of the heat evolved during a reaction, which can be used to determine kinetic and thermodynamic parameters.
Procedure:
-
Reactant Preparation: Prepare solutions of this compound, the respective alkyne (e.g., 4-nitrophenylacetylene, ethyl propiolate, or 3-butyn-2-one), and the Cu(I) catalyst (e.g., CuI) in a suitable solvent.
-
Calorimeter Setup: Use a microcalorimeter to study the reaction under isothermal conditions.
-
Reaction Initiation: Inject the reactant solutions into the sample cell of the calorimeter to initiate the reaction.
-
Data Acquisition: Record the heat flow as a function of time. The area under the curve of the heat flow versus time plot is proportional to the total heat of the reaction.
-
Kinetic Analysis: The rate of heat evolution is proportional to the reaction rate. By performing experiments at different temperatures, the activation energy can be determined using the Arrhenius equation.[1][2]
Quantitative ¹H NMR for Strain-Promoted Cycloaddition
Quantitative ¹H NMR (qNMR) is a powerful technique for monitoring the progress of a reaction by integrating the signals of reactants and products.
Procedure:
-
Sample Preparation: In an NMR tube, combine the strained alkyne (e.g., a cycloparaphenylene), this compound, and a known concentration of an internal standard (e.g., dimethyl sulfone) in a deuterated solvent (e.g., DMSO-d₆).
-
NMR Data Acquisition: Acquire ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 25 °C).
-
Data Analysis: Determine the concentrations of the reactants and products by comparing the integrals of their characteristic peaks to the integral of the internal standard.
-
Kinetic Modeling: Plot the concentration of the reactants versus time and fit the data to the appropriate rate law (e.g., second-order) to determine the rate constant.[4]
Gas Chromatography-Flame Ionization Detection (GC-FID) for Ruthenium-Catalyzed Cycloaddition
GC-FID is a sensitive method for monitoring the consumption of reactants and the formation of products in a reaction mixture.
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound, phenylacetylene, and the ruthenium catalyst (e.g., Cp*RuCl(COD)) in a solvent like 1,2-dichloroethane. The reaction should be carried out under a controlled atmosphere (e.g., argon).[9]
-
Sampling: At various time points, withdraw aliquots from the reaction mixture.
-
Sample Preparation for GC: Quench the reaction in the aliquot and prepare it for GC analysis, which may involve dilution and the addition of an internal standard.
-
GC-FID Analysis: Inject the prepared sample into a gas chromatograph equipped with a flame ionization detector. The retention times are used to identify the components (this compound, phenylacetylene, and the triazole product), and the peak areas are used to quantify their amounts.[9]
-
Kinetic Analysis: Plot the concentration of the product or reactant against time to determine the reaction rate.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanistic pathways of different cycloaddition reactions and a general experimental workflow for kinetic studies.
Caption: Comparative reaction pathways for this compound cycloadditions.
Caption: General experimental workflow for kinetic studies.
Comparison of Cycloaddition Alternatives
The choice of cycloaddition method for this compound depends on the desired outcome, including regioselectivity, reaction rate, and tolerance to functional groups.
-
Thermal Huisgen Cycloaddition: This is the uncatalyzed version of the reaction. It generally requires high temperatures and often leads to a mixture of 1,4- and 1,5-regioisomers, making it less ideal for applications requiring high purity of a single isomer.[10] The activation energies are relatively high, as shown in the theoretical studies.[5][6]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential "click" reaction. It exhibits a remarkable rate acceleration (10⁷ to 10⁸-fold) compared to the thermal reaction and is highly regioselective, exclusively yielding the 1,4-disubstituted triazole.[10] It can be performed under mild, often aqueous conditions, and tolerates a wide range of functional groups.[10] The activation energies are significantly lower than for the uncatalyzed reaction.[1][2]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysis generally leads to the formation of the 1,5-disubstituted triazole.[11] The reaction rate and yield can be sensitive to the reaction atmosphere, with an inert atmosphere like argon being preferable to air.[9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free cycloaddition relies on the high reactivity of a strained alkyne, such as a cyclooctyne derivative. The release of ring strain provides the driving force for the reaction. SPAAC is particularly valuable for in vivo applications where the cytotoxicity of a metal catalyst is a concern. The reaction rates are generally fast, as indicated by the second-order rate constants.[3] The rate is highly dependent on the structure and strain of the cycloalkyne.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrj.org [chemrj.org]
- 6. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 7. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 8. Ab Initio Calculation and Spectroscopic Study of the 1,3-Dipolar Cycloaddition Reaction of this compound and Acrylic Acid | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents [mdpi.com]
Benchmarking benzyl azide against other reagents for triazole synthesis
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of benzyl azide's performance against other common reagents in triazole synthesis, supported by experimental data and detailed protocols.
The synthesis of 1,2,3-triazoles, a cornerstone of medicinal chemistry and materials science, is most prominently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." This guide provides a comprehensive benchmark of this compound, a widely used reagent in this reaction, against other organic azides. We will delve into a comparative analysis of their performance, supported by quantitative data on reaction yields and times, and provide detailed experimental protocols.
Performance Benchmark: this compound vs. Alternative Azides
The choice of azide reagent in a CuAAC reaction can significantly impact reaction kinetics and overall efficiency. The reactivity of an azide is primarily influenced by steric hindrance around the azide group and the electronic effects of its substituents.
Key Performance Indicators:
-
Reaction Rate: Electron-withdrawing groups adjacent to the azide moiety generally increase the reaction rate. Conversely, bulky substituents can sterically hinder the approach of the alkyne, slowing the reaction.
-
Yield: Under optimized conditions, most azide-alkyne cycloadditions proceed with high to quantitative yields. However, the choice of azide can influence the ease of achieving these high yields.
-
Stability and Safety: Organic azides are energetic compounds and should be handled with care. The stability of the azide reagent is a crucial consideration for safe and practical laboratory use. This compound is a relatively stable and commonly used organic azide, but like all azides, it should be handled with appropriate safety precautions.
Comparative Data:
The following tables summarize the performance of this compound in comparison to other representative organic azides under various reaction conditions.
| Azide Reagent | Alkyne Partner | Catalyst System | Solvent | Time | Yield (%) | Reference |
| This compound | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 5 min | >99 | [1][2] |
| Phenyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 30 min | >99 | [1][2] |
| This compound | Hex-1-yne | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 3 h | >99 | [1][2] |
| Phenyl Azide | Hex-1-yne | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 30 min | >99 | [1][2] |
| This compound | Phenylacetylene | [Cu(phen)(PPh₃)₂]NO₃ (1 mol%) | Neat | 2-25 min | Good to Excellent | [3][4] |
Kinetic Comparison of this compound and a Chelating Picolyl Azide:
A study comparing a non-chelating this compound with a copper-chelating picolyl azide demonstrated a significant rate enhancement with the latter, especially at low copper concentrations.[5]
| Azide | Copper Concentration | Ligand (THPTA) | Product Yield (30 min) |
| This compound | 10 µM | No | No detectable product |
| Picolyl Azide | 10 µM | No | 38% |
| This compound | 40 µM | No | No detectable product |
| Picolyl Azide | 40 µM | No | Complete |
| This compound | 100 µM | No | No detectable product |
| Picolyl Azide | 100 µM | No | Complete |
| This compound | 10 µM | Yes | ~50% |
| Picolyl Azide | 10 µM | Yes | Complete (<5 min) |
| This compound | 40 µM | Yes | Complete |
| Picolyl Azide | 40 µM | Yes | Complete (<5 min) |
| This compound | 100 µM | Yes | Complete |
| Picolyl Azide | 100 µM | Yes | Complete (<5 min) |
Data adapted from a study using a fluorogenic assay to monitor reaction progress.[5]
Observations:
-
Steric Effects: The sterically more demanding phenyl azide generally exhibits slower reaction rates compared to this compound.[1][2]
-
Electronic Effects: While not explicitly detailed in a comparative table with this compound, the literature suggests that azides with electron-withdrawing groups react faster.
-
Chelation Assistance: Azides containing a chelating moiety, such as a picolyl group, can significantly accelerate the CuAAC reaction, likely by facilitating the formation of the active copper-acetylide intermediate.[5] This allows for efficient reactions even at very low copper concentrations, which is highly beneficial in biological applications where copper toxicity is a concern.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound and a general protocol for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Synthesis of this compound
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve sodium azide (1.1 equivalents) in a minimal amount of water.
-
Add the sodium azide solution to a solution of benzyl bromide (1 equivalent) in DMF.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a colorless oil.
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment. Organic azides are potentially explosive and should be handled with care, avoiding heat, shock, and friction.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical small-scale CuAAC reaction.
Materials:
-
Organic azide (e.g., this compound) (1 equivalent)
-
Terminal alkyne (1 equivalent)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
In a reaction vial, dissolve the organic azide and the terminal alkyne in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate pentahydrate to the reaction mixture, followed by the sodium ascorbate solution. The solution will often turn cloudy or change color upon addition of the copper and ascorbate.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried and concentrated.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for a CuAAC reaction.
Caption: Decision tree for selecting an appropriate azide reagent.
Conclusion
This compound stands as a robust and versatile reagent for the synthesis of 1,2,3-triazoles via the CuAAC reaction, offering a favorable balance of reactivity, stability, and ease of handling. For standard applications, it provides excellent yields in reasonable reaction times. However, for specialized applications requiring accelerated kinetics, particularly in biological contexts where low copper concentrations are paramount, the use of chelating azides, such as picolyl azides, presents a significant advantage. Conversely, when dealing with highly reactive alkynes or when a slightly slower, more controlled reaction is desired, sterically hindered aryl azides might be considered. The selection of the optimal azide reagent should, therefore, be guided by the specific requirements of the synthetic target and the experimental constraints.
References
- 1. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quick and highly efficient copper-catalyzed cycloaddition of organic azides with terminal alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Quick and highly efficient copper-catalyzed cycloaddition of organic azides with terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Polymers Synthesized with Benzyl Azide: A Comparative Guide
For researchers, scientists, and drug development professionals working with azide-functionalized polymers, a thorough understanding of their characterization is paramount. Polymers synthesized using benzyl azide and its derivatives offer a versatile platform for creating complex macromolecular architectures through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry." This guide provides a comparative overview of the key characterization techniques for these polymers, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The properties of polymers synthesized with this compound moieties can vary significantly based on the polymer backbone, molecular weight, and the synthetic method employed. Below is a summary of characterization data for representative polymers.
Spectroscopic and Molecular Weight Data
| Polymer Type | Monomer(s) | 1H NMR Chemical Shifts (δ, ppm) | FTIR Characteristic Peaks (cm-1) | Mn ( g/mol ) | Mw/Mn (PDI) |
| Poly(4-vinylthis compound-co-styrene) [1] | 4-Vinylthis compound, Styrene | 7.3-6.2 (aromatic protons), 4.3-4.1 (-CH2N3), 2.2-0.8 (polymer backbone) | 2095 (N3 stretch), 3063, 3022 (aromatic C-H), 2931, 2857 (aliphatic C-H) | 12,538 | 1.5 |
| Azide-Modified Polymer of Intrinsic Microporosity (AZ-PIM-100) [2] | Azide-functionalized spirobisindane monomer | 6.88 (aromatic), 3.85 (-CH2N3), 2.34 (aliphatic), 1.49–1.08 (aliphatic) | 2092 (N3 stretch), 2956, 2867 (aliphatic C-H), 2239 (nitrile C≡N) | - | - |
| Azide-Terminated Polystyrene [3] | Styrene (with azide initiator/terminator) | 7.15, 6.61 (aromatic), 3.24, 1.82, 1.50, 1.37 (aliphatic backbone and end-groups) | ~2100 (N3 stretch, typical), ~3026 (aromatic C-H), ~2924, 2851 (aliphatic C-H)[4] | 15,600 | 1.34 |
| Poly(vinyl benzyl amine) via Poly(vinyl this compound) [5][6] | Vinylbenzyl chloride (azidated post-polymerization) | Post-modification spectra show disappearance of azide-adjacent protons and appearance of amine-adjacent protons. | Disappearance of ~2100 cm-1 (N3) peak upon reduction to amine. | - | - |
Thermal Properties
| Polymer Type | Tg (°C) | Td, onset (°C) (under N2) | Analysis Conditions |
| Azide-Modified PIMs [2] | - | Decomposition of azide group observed around 200°C. | TGA |
| Glycidyl Azide Polymer (GAP) [7] | -48 | ~200 | DSC, TGA. Initial decomposition attributed to the azide group breakdown.[7] |
| Poly(allyl azide) (PAA) [8] | - | Onset of decomposition exotherm at ~150-280°C. | DSC. Two-step mass loss in TGA.[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible characterization of this compound-containing polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and purity of monomers and polymers, and to determine copolymer composition.
Protocol for 1H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the 1H NMR spectrum at room temperature. Typical parameters include a 30° pulse angle, a relaxation delay of 1-5 seconds, and 16-64 scans for a good signal-to-noise ratio.
-
Data Analysis: Integrate the characteristic peaks. For a copolymer of 4-vinylthis compound and styrene, the ratio of the integral of the benzylic protons of the azide monomer (around 4.1-4.3 ppm) to the aromatic protons of both monomers (6.2-7.3 ppm) can be used to determine the copolymer composition.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the presence of the azide functional group and other characteristic chemical bonds.
Protocol:
-
Sample Preparation: Prepare a thin film of the polymer by drop-casting a solution onto a KBr pellet or a silicon wafer and allowing the solvent to evaporate. Alternatively, mix a small amount of the polymer with KBr powder and press it into a pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm-1, with a resolution of 4 cm-1 and an accumulation of 16-32 scans.
-
Data Analysis: Identify the characteristic sharp absorption peak of the azide group (-N3) stretching vibration, which typically appears around 2100 cm-1.[1][2]
Gel Permeation Chromatography (GPC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Protocol:
-
Sample Preparation: Dissolve the polymer in the GPC eluent (e.g., THF, DMF) to a concentration of 1-2 mg/mL. Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.[9]
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range of the polymer.
-
Calibration: Calibrate the system using narrow PDI polystyrene or poly(methyl methacrylate) standards.
-
Data Acquisition: Inject the sample solution and elute with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Data Analysis: Calculate Mn, Mw, and PDI relative to the calibration standards.
Thermal Analysis (DSC and TGA)
Objective: To evaluate the thermal properties of the polymer, such as glass transition temperature (Tg) and thermal stability (decomposition temperature, Td).
Protocol for Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Instrumentation: Use a calibrated DSC instrument.
-
Data Acquisition: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). A typical temperature program involves heating to a temperature above the expected transitions, cooling at the same rate, and then a second heating scan. The second heating scan is often used to determine the Tg.
-
Data Analysis: Determine the Tg from the inflection point in the heat flow curve of the second heating scan.
Protocol for Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place 5-10 mg of the polymer sample in a TGA pan.
-
Instrumentation: Use a calibrated TGA instrument.
-
Data Acquisition: Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.[1]
-
Data Analysis: Determine the onset of decomposition temperature (Td, onset) and the percentage of weight loss at different temperatures. For azide-containing polymers, an initial weight loss corresponding to the loss of N2 from the azide group is often observed.[2][7]
Mandatory Visualizations
Experimental Workflow
The general workflow for the synthesis and characterization of polymers containing this compound is depicted below.
References
- 1. rsc.org [rsc.org]
- 2. Thermal Cross Linking of Novel Azide Modified Polymers of Intrinsic Microporosity—Effect of Distribution and the Gas Separation Performance [mdpi.com]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TWI382033B - Process for synthesizing poly(vinyl benzylamine) - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
A Researcher's Guide to Validating the Purity of Synthesized Benzyl Azide
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the success and reproducibility of experiments. Benzyl azide is a versatile reagent, notably utilized in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions to synthesize 1,2,3-triazoles.[1] Ensuring its purity after synthesis is a critical step to avoid side reactions and obtain reliable results. This guide provides a comparative overview of the common analytical techniques used to validate the purity of this compound, complete with experimental protocols and supporting data.
Synthesis and Potential Impurities
A prevalent method for synthesizing this compound is the nucleophilic substitution of benzyl halides (e.g., benzyl bromide or benzyl chloride) with sodium azide in a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][3][4][5][6] While this reaction is generally efficient, potential impurities can include unreacted starting materials (benzyl halide), residual solvent, and byproducts from side reactions. Therefore, rigorous purification, often through extraction and solvent removal, is necessary, followed by purity validation.[3][4]
Comparative Analysis of Purity Validation Techniques
Several analytical methods are employed to confirm the identity and purity of synthesized this compound. Each technique provides unique and complementary information.
| Analytical Technique | Information Provided | Key this compound Signature | Potential Impurities Detected |
| ¹H NMR | Structural confirmation and quantification of proton-containing impurities. | ~7.3-7.4 ppm (m, 5H, Ar-H), ~4.3 ppm (s, 2H, CH₂)[5][7] | Residual benzyl bromide/chloride, solvent (e.g., DMSO, ether). |
| ¹³C NMR | Confirmation of the carbon skeleton. | ~135.5 ppm (Ar-C), ~129.0 ppm (Ar-CH), ~128.5 ppm (Ar-CH), ~128.4 ppm (Ar-CH), ~55.0 ppm (CH₂)[5][7] | Carbon-containing impurities. |
| IR Spectroscopy | Presence of the characteristic azide functional group. | Strong, sharp peak at ~2090-2100 cm⁻¹ (N₃ stretch)[5][8] | Absence of this peak indicates a failed synthesis. |
| GC-MS | Separation of volatile components and their identification by mass. | Provides retention time and mass spectrum (m/z). | Unreacted starting materials, volatile byproducts. |
| Elemental Analysis | Confirms the elemental composition (C, H, N) of the compound. | Calculated for C₇H₇N₃: C, 63.14%; H, 5.30%; N, 31.56%[5] | Deviations indicate the presence of impurities. |
Alternatives to this compound
In the context of click chemistry, while this compound is a common reagent, other organic azides can be used to introduce different functionalities.[9] Furthermore, for biological applications where the copper catalyst may be cytotoxic, "copper-free" click chemistry has emerged as a powerful alternative.[10] This approach often utilizes strained alkynes, such as cyclooctynes, which react with azides without the need for a metal catalyst.[10][11] Another variation is the ruthenium-catalyzed azide-alkyne cycloaddition, which selectively yields 1,5-disubstituted 1,2,3-triazoles, in contrast to the 1,4-disubstituted products of CuAAC.[12]
Experimental Workflow and Purity Validation Logic
The following diagrams illustrate the general workflow for the synthesis and purity validation of this compound, and a logical comparison of the primary analytical techniques.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify proton-containing impurities.
-
Procedure:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Compare the chemical shifts with known values for this compound.[5][7] Any significant unassigned peaks may indicate impurities.
-
2. Infrared (IR) Spectroscopy
-
Objective: To confirm the presence of the azide functional group.
-
Procedure:
-
Place a small drop of the neat this compound oil between two KBr or NaCl plates.
-
Alternatively, for ATR-FTIR, place a drop of the sample directly on the ATR crystal.
-
Acquire the IR spectrum over a range of approximately 4000-600 cm⁻¹.
-
Identify the characteristic strong, sharp absorption peak for the azide group around 2090-2100 cm⁻¹.[5][8]
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To separate and identify volatile impurities.
-
Procedure:
-
Prepare a dilute solution of the this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
The sample is vaporized and carried by an inert gas through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase.
-
As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
-
The mass spectrum of each component is recorded, allowing for its identification by comparison to a spectral library or by analysis of its fragmentation pattern.
-
The retention times of the peaks in the gas chromatogram can be used to quantify the relative amounts of each component.
-
Safety Precautions
Organic azides like this compound are potentially explosive and should be handled with care.[8] They can be sensitive to heat, shock, and friction. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct synthesis and handling in a well-ventilated fume hood. Avoid storing large quantities and protect from heat and light.[8]
References
- 1. This compound | 622-79-7 [chemicalbook.com]
- 2. This compound | 622-79-7 | Benchchem [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. rsc.org [rsc.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 10. Copper-Free Click Chemistry [sigmaaldrich.com]
- 11. comporgchem.com [comporgchem.com]
- 12. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Benzyl Azide Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a highly efficient method for the synthesis of 1,2,3-triazoles. This guide provides a comparative analysis of various catalytic systems for the reaction of benzyl azide, a common substrate in drug discovery and bioconjugation. We will explore the performance of copper-based catalysts, ruthenium catalysts that offer alternative regioselectivity, and the catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC).
Performance Comparison of Catalytic Systems
The choice of catalyst significantly impacts the efficiency, regioselectivity, and experimental conditions of the azide-alkyne cycloaddition. Below is a summary of quantitative data for different catalytic systems in the reaction of this compound with various alkynes.
| Catalyst System | Alkyne | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Regioselectivity |
| Copper-Catalyzed (CuAAC) | |||||||
| CuI | Phenylacetylene | 1 mol% | Cyrene™ | 30 | 12 h | 96 | 1,4-disubstituted |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Phenylacetylene | 0.5 mol% | Neat | Room Temp | 5 min | >99 | 1,4-disubstituted |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Phenylacetylene | 50 ppm | Neat | Room Temp | 24 h | 96 | 1,4-disubstituted |
| CuO Nanowires | Phenylacetylene | - | H₂O/t-BuOH | 60 | 6 h | 95 | 1,4-disubstituted |
| Ruthenium-Catalyzed (RuAAC) | |||||||
| CpRuCl(COD) | Phenylacetylene | 1 mol% | Dichloroethane | 45 | 30 min | 90-92 | 1,5-disubstituted |
| CpRuCl(PPh₃)₂ | Phenylacetylene | - | Toluene | Room Temp | - | - | 1,5-disubstituted |
| Strain-Promoted (SPAAC) | |||||||
| Bicyclo[6.1.0]nonyne (BCN) | This compound | - | CD₃CN/D₂O (3:1) | - | - | - | 1,4-disubstituted |
| [9+1]CPP | This compound | - | DMSO-d₆ | 25 | - | - | 1,4-disubstituted |
| [11+1]CPP | This compound | - | DMSO-d₆ | 25 | - | - | 1,4-disubstituted |
| fluor[11+1]CPP | This compound | - | DMSO-d₆ | 25 | - | - | 1,4-disubstituted |
Note: The yields for SPAAC are typically quantitative but are often reported as second-order rate constants due to the bimolecular nature of the reaction. For BCN with this compound, the rate constant is approximately 0.14 M⁻¹s⁻¹ in CD₃CN/D₂O (3:1)[1]. For the CPPs, the rate constants vary with the structure.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for each catalytic system.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using CuI[2][3]
Materials:
-
This compound
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Cyrene™ (solvent)
Procedure:
-
In a screw-cap vial, dissolve this compound (1.15 mmol) and phenylacetylene (1.0 mmol) in Cyrene™ (2.5 mL).
-
Add triethylamine (0.1 mmol) to the mixture.
-
Add copper(I) iodide (0.01 mmol, 1 mol%).
-
Stir the reaction mixture at 30°C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) using Cp*RuCl(COD)[4]
Materials:
-
This compound
-
Phenylacetylene
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)]
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 mmol) and phenylacetylene (1.05 mmol) in DCE (5 mL).
-
Add Cp*RuCl(COD) (0.01 mmol, 1 mol%).
-
Stir the reaction mixture at 45°C for 30 minutes.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 1,5-disubstituted triazole.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[5]
Materials:
-
This compound
-
A strained cyclooctyne (e.g., Bicyclo[6.1.0]nonyne - BCN)
-
Deuterated solvent for NMR monitoring (e.g., DMSO-d₆)
-
Internal standard for quantitative NMR (e.g., dimethyl sulfone)
Procedure:
-
In an NMR tube, dissolve the strained cyclooctyne (e.g., [9+1]CPP, 1.0 equiv) and this compound (2-12 equiv) in DMSO-d₆.
-
Add a known amount of an internal standard (e.g., dimethyl sulfone).
-
Acquire a ¹H NMR spectrum at time zero.
-
Maintain the reaction at a constant temperature (e.g., 25°C) and monitor the reaction progress by acquiring ¹H NMR spectra at regular intervals.
-
Determine the concentrations of the reactants and product by integrating their respective signals relative to the internal standard.
-
The second-order rate constant can be calculated from the kinetic data.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure.
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental workflows can aid in understanding the fundamental differences between these catalytic systems.
Caption: The dinuclear mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: The mechanism of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Caption: The concerted mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: A general experimental workflow for catalyzed azide-alkyne cycloaddition reactions.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Benzyl Azide
For Immediate Release – In the dynamic environment of chemical research and pharmaceutical development, the safe handling and disposal of reactive compounds is paramount. Benzyl azide, a versatile reagent in organic synthesis, requires specific procedures for its disposal to mitigate risks of explosion and toxicity. This document provides essential, step-by-step guidance for the proper neutralization and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Organic azides, including this compound, are energetic compounds known for their potential to decompose explosively when subjected to heat, shock, or friction.[1] The primary and recommended strategy for the disposal of this compound is its chemical conversion to the more stable benzylamine.[1][2] This transformation eliminates the hazardous azide functional group, rendering the material safer for collection as chemical waste.
Immediate Safety Precautions
Before beginning any disposal procedure, adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[3]
-
Ventilation: Conduct all operations within a certified chemical fume hood to prevent inhalation of vapors and in case of accidental gas evolution.[2][4]
-
Avoid Incompatibles: Keep this compound and all azide-containing waste separate from acids, heavy metals (including lead and copper pipes), and halogenated solvents (e.g., dichloromethane, chloroform).[1][2][4] Contact with acids can generate highly toxic and explosive hydrazoic acid.[1][2]
-
Handling: Use only plastic or glass spatulas and equipment to handle azides, as metal utensils can form dangerously unstable metal azides.[1][4]
-
Waste Segregation: Collect all this compound waste in a dedicated, clearly labeled container.[1][4][5] Never pour azide solutions down the drain.[2][5][6]
Disposal Plan: Chemical Conversion to Benzylamine
Two primary methods are recommended for the reduction of this compound to benzylamine for disposal purposes: the Staudinger Reaction and Catalytic Transfer Hydrogenation.
The Staudinger reaction is a mild and effective method for reducing azides to amines using a phosphine reagent, most commonly triphenylphosphine.[1][7] The reaction proceeds with the evolution of nitrogen gas and results in the formation of the corresponding amine and a stable phosphine oxide byproduct.
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet (a balloon is sufficient), dissolve the this compound waste in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Reagent Addition: Slowly add a solution of triphenylphosphine (1.1 equivalents) in the same solvent to the stirred this compound solution at room temperature. The addition is often accompanied by the vigorous evolution of nitrogen gas.[5]
-
Reaction: After the initial gas evolution ceases, allow the mixture to stir at room temperature. Gentle heating (e.g., to 40-50 °C) may be required to ensure the reaction goes to completion.[5] Monitor the reaction by Thin Layer Chromatography (TLC) until the this compound spot has disappeared.
-
Hydrolysis: Upon completion, add water to the reaction mixture and stir for 30 minutes to hydrolyze the intermediate aza-ylide to benzylamine and triphenylphosphine oxide.
-
Waste Collection: The resulting mixture, containing benzylamine and triphenylphosphine oxide, is now significantly safer. Transfer the entire mixture to a properly labeled hazardous waste container for collection by your institution's environmental health and safety (EH&S) department.
Catalytic transfer hydrogenation is another robust method for the reduction of azides, avoiding the use of high-pressure hydrogen gas.[4][8][9] A hydrogen donor, such as hydrazine hydrate or formic acid, is used in conjunction with a palladium on carbon (Pd/C) catalyst.
Experimental Protocol:
-
Preparation: In a round-bottom flask, dissolve the this compound waste in a protic solvent like methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10 mol%).
-
Hydrogen Donor Addition: To the stirred suspension, add the hydrogen donor. A common and effective donor is hydrazine hydrate (1.5 - 2.0 equivalents).[4] Add the hydrazine hydrate dropwise as the reaction can be exothermic.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by observing the cessation of gas evolution (nitrogen) and by TLC.
-
Filtration and Waste Collection: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely, as palladium catalysts can be pyrophoric. Quench the catalyst on the Celite pad with water before disposal in a designated solid waste container.
-
Waste Collection: The filtrate, containing the much less hazardous benzylamine, should be collected in a properly labeled hazardous waste container for disposal.
Quantitative Data Summary
| Parameter | Staudinger Reaction | Catalytic Transfer Hydrogenation |
| Primary Reagent | Triphenylphosphine | 10% Palladium on Carbon (Catalyst) |
| Stoichiometry | ~1.1 equivalents | 5-10 mol% |
| Hydrogen Donor | Not Applicable | Hydrazine Hydrate (~1.5-2.0 equiv) |
| Typical Solvent | THF, Diethyl Ether | Methanol, Ethanol |
| Temperature | Room Temperature to 50 °C | Room Temperature |
| Byproducts | Triphenylphosphine oxide, N₂ | Toluene (from benzylamine), N₂ |
| Safety Note | Vigorous N₂ evolution upon addition. | Catalyst can be pyrophoric. |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
References
- 1. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. pure.mpg.de [pure.mpg.de]
- 5. orgsyn.org [orgsyn.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Staudinger Reaction [organic-chemistry.org]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
Handling Benzyl Azide: A Guide to Personal Protective Equipment and Safety Protocols
Benzyl azide is a versatile reagent in organic synthesis, notably in click chemistry; however, its handling requires stringent safety measures due to its potential explosiveness, flammability, and toxicity.[1][2] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Essential Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against the hazards associated with this compound. The following table summarizes the required equipment.
| Protection Type | Specific Equipment | Standards & Notes |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or be NIOSH (US) approved.[3] |
| Skin & Body Protection | Fire/flame-resistant and impervious clothing; lab coat | Wear appropriate protective clothing to prevent skin exposure.[3][4] |
| Hand Protection | Chemical-impermeable gloves | Gloves must be inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/86/EEC and the EN 374 standard derived from it.[3] |
| Respiratory Protection | Full-face respirator or suitable respirator | Required if exposure limits are exceeded, if irritation is experienced, or if ventilation is inadequate.[3][5] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4] |
Operational Plan: Handling this compound
Adherence to a strict operational protocol is critical. This compound is a flammable liquid with a flash point of 43°C (109.4°F) and is potentially explosive, especially when heated.[1][2][6]
Step 1: Preparation and Engineering Controls
-
Work Area : All work must be conducted in a well-ventilated chemical fume hood with explosion-proof equipment.[3][4][5]
-
Ignition Sources : Ensure the work area is completely free of heat, sparks, open flames, and hot surfaces.[1][3][4][6] Prohibit smoking in the area.[1][3][6]
-
Equipment : Use only non-sparking tools and explosion-proof electrical and lighting equipment to prevent ignition.[3][4][6][7]
-
Static Discharge : Ground and bond all containers and receiving equipment to prevent the buildup of static electricity.[1][3][6]
-
Safety Equipment : Confirm that an accessible safety shower and eye wash station are available and functional.[5]
Step 2: Chemical Handling
-
Avoid Contact : Take all necessary precautions to avoid contact with skin and eyes and to prevent inhalation of mist, gas, or vapors.[3][5]
-
Storage : Keep the this compound container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials like strong acids, alkalis, and oxidizing agents.[1][2][5][6]
-
Hygiene : Do not eat, drink, or smoke in the laboratory or when handling the product.[3][5] Wash hands thoroughly after handling.[3]
Caption: Workflow for the Safe Handling of this compound.
Disposal Plan
Proper disposal is crucial to prevent the formation of highly explosive compounds.
-
Waste Collection : All materials containing this compound must be collected in suitable, closed, and clearly labeled containers for disposal as hazardous waste.[3][7][8]
-
Prohibited Actions :
-
NEVER pour azide-containing solutions down the drain.[3][5] Reaction with lead or copper pipes can form extremely explosive metal azides.[9]
-
NEVER mix azide waste with acidic waste.[8] This combination can generate hydrazoic acid, which is highly toxic and explosive.[8]
-
Avoid using halogenated solvents (e.g., dichloromethane) with azides.[8][9]
-
-
Deactivation : Whenever feasible, organic azides should be converted to a more stable derivative, such as an amine, before disposal.[8] If chemical deactivation is performed, it must be done following a validated institutional protocol, which may involve the careful addition of sodium nitrite followed by a dilute acid.[9]
Emergency Procedures
Accidental Release Measures
-
Evacuate : Immediately evacuate personnel to a safe area, keeping people upwind of the spill.[3]
-
Remove Ignition Sources : Eliminate all sources of ignition from the area.[3][7]
-
Ventilate : Ensure the area is adequately ventilated.[3]
-
Containment : Wearing full PPE, prevent further leakage if it is safe to do so.[3][5] Soak up the spill with an inert absorbent material like diatomite or universal binders.[5][7]
-
Collection : Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal.[3][7]
First Aid
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][7]
-
Skin Contact : Immediately remove all contaminated clothing.[3] Wash the affected area with soap and plenty of water.[3]
-
Eye Contact : Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Consult a doctor.[3]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting.[3] Call a physician or Poison Control Center immediately.[3]
References
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. Benzyl-PEG24-azide|MSDS [dcchemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. chemistry.unm.edu [chemistry.unm.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
